Product packaging for Methyl 4-(6-chloropyrazin-2-yl)benzoate(Cat. No.:CAS No. 1020718-59-5)

Methyl 4-(6-chloropyrazin-2-yl)benzoate

Cat. No.: B1384751
CAS No.: 1020718-59-5
M. Wt: 248.66 g/mol
InChI Key: OTABOGNYIHUEIC-UHFFFAOYSA-N
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Description

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2O2 B1384751 Methyl 4-(6-chloropyrazin-2-yl)benzoate CAS No. 1020718-59-5

Properties

IUPAC Name

methyl 4-(6-chloropyrazin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-14-7-11(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTABOGNYIHUEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650600
Record name Methyl 4-(6-chloropyrazin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-59-5
Record name Methyl 4-(6-chloropyrazin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Executive Summary

This compound (CAS No. 1020718-59-5) is a heterocyclic compound featuring a chlorinated pyrazine ring linked to a methyl benzoate moiety.[1][2] The pyrazine core is a significant structural motif in medicinal chemistry, known for its presence in numerous bioactive molecules.[3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in the context of drug discovery. These properties—including purity, structure, thermal stability, and solubility—govern a compound's behavior from initial screening and synthesis to formulation and in vivo studies. This guide provides a comprehensive framework for the characterization of this compound, detailing authoritative identification data, step-by-step protocols for experimental determination of key properties, and the scientific rationale behind these analytical choices.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The primary identifiers for this compound are consolidated below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 1020718-59-5[1][2]
Molecular Formula C₁₂H₉ClN₂O₂[1][2]
Molecular Weight 248.67 g/mol [1]
SMILES O=C(OC)C1=CC=C(C2=NC(Cl)=CN=C2)C=C1[1]
MDL Number MFCD09753806[1]

Physicochemical Properties Summary

This section summarizes the core physicochemical data. Where experimental data is not publicly available, the property is marked as "To Be Determined (TBD)," with corresponding protocols for its determination provided in Section 3.

PropertyValue / SpecificationRationale & Significance
Appearance TBD (Expected to be a solid)Physical state is a primary characteristic influencing handling and formulation.
Purity ≥95% (Supplier data); requires verificationPurity is critical as impurities can confound experimental results and introduce toxicity.
Melting Point TBDA sharp melting point is an indicator of high purity. Determined via DSC.
Solubility TBDEssential for designing in vitro assays, formulation, and predicting bioavailability.
Storage Sealed in dry, 2-8°C[1] Suggests potential sensitivity to hydrolysis and thermal degradation.

Comprehensive Experimental Characterization

The following protocols are designed as self-validating systems to ensure the accurate and reproducible characterization of the compound.

Overall Characterization Workflow

The logical flow for characterizing a new batch of the compound involves parallel assessment of its identity, purity, and physical properties.

G cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive Compound Batch doc Review Supplier CoA start->doc purity Purity Assessment (RP-HPLC) doc->purity identity Structural Confirmation (NMR, MS) doc->identity thermal Thermal Analysis (DSC) doc->thermal analysis Synthesize Data purity->analysis identity->analysis thermal->analysis report Generate Final Report analysis->report

Caption: High-level workflow for physicochemical characterization.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the industry-standard method for determining the purity of non-volatile small molecules. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products, enabling accurate quantification. A gradient elution method is proposed to ensure that impurities with a wide range of polarities are effectively resolved.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Dilute to 50 µg/mL with 50:50 Water:Acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

G prep Sample & Mobile Phase Preparation equil System Equilibration prep->equil inject Inject Sample equil->inject acquire Acquire Chromatogram inject->acquire integrate Peak Integration acquire->integrate calc Calculate Area % Purity integrate->calc

Caption: Step-by-step workflow for RP-HPLC purity analysis.

Structural Confirmation by Spectroscopy

Expertise & Rationale: No single technique can unambiguously confirm a chemical structure. A combination of NMR and Mass Spectrometry is required. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS confirms the molecular weight and elemental composition. IR spectroscopy serves as a rapid check for the presence of key functional groups.

G cluster_0 cluster_1 cluster_2 sample Dissolve sample in appropriate solvent (e.g., CDCl₃, DMSO-d₆) nmr ¹H & ¹³C NMR sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir Infrared (FTIR) sample->ir confirm Correlate Data & Confirm Structure nmr->confirm ms->confirm ir->confirm

Caption: Integrated workflow for spectroscopic structural confirmation.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

  • Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons on both the benzoate and pyrazine rings, as well as a singlet for the methyl ester protons.

    • Methyl Protons (-OCH₃): A singlet integrating to 3H, expected around δ 3.9-4.0 ppm.

    • Benzoate Protons: Two doublets, each integrating to 2H, exhibiting an AX or AA'BB' system characteristic of a 1,4-disubstituted benzene ring (expected δ 7.5-8.5 ppm).

    • Pyrazine Protons: Two singlets (or narrow doublets if long-range coupling is resolved), each integrating to 1H (expected δ 8.5-9.5 ppm).

  • Expected ¹³C NMR Signals: The spectrum should display 12 unique carbon signals, corresponding to the molecular formula, including the ester carbonyl carbon (~165 ppm), aromatic carbons, and the methyl carbon (~52 ppm).

3.3.2 Mass Spectrometry (MS)

  • Protocol: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive mode.

  • Expected Results: The high-resolution mass spectrum should confirm the molecular formula.

    • Molecular Ion Peak: Expect a prominent [M+H]⁺ ion at m/z 249.0374.

    • Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Two peaks, [M+H]⁺ and [M+2+H]⁺, should be observed at m/z ~249 and ~251 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

3.3.3 Infrared (IR) Spectroscopy

  • Protocol: Acquire a spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • ~1720 cm⁻¹: Strong C=O stretch from the ester functional group.

    • ~1600, ~1500 cm⁻¹: C=C stretching from the aromatic rings.

    • ~1280, ~1100 cm⁻¹: C-O stretching from the ester group.

    • ~850-750 cm⁻¹: C-Cl stretching.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC provides a precise melting point (Tₘ), measured as the onset of the melting endotherm. A narrow, single endotherm is indicative of high purity, whereas a broad peak or multiple transitions can suggest the presence of impurities or polymorphism.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal.

  • Instrumentation: Calibrated DSC instrument.

  • Method: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the observed endothermic event.

References

Methyl 4-(6-chloropyrazin-2-yl)benzoate CAS number and registration

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl 4-(6-chloropyrazin-2-yl)benzoate

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of this compound, a key intermediate in medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, purification, and characterization.

Section 1: Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyrazine ring linked to a methyl benzoate moiety. Its structure is of significant interest in the synthesis of novel therapeutic agents.

1.1 Chemical Abstract Service (CAS) Number and Registration

The Chemical Abstracts Service has assigned the following CAS number to this compound:

  • CAS Number: 1020718-59-5[1][2][3][4]

It is important to note that this compound is intended for research use only and is not registered for human or veterinary use.[1]

1.2 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉ClN₂O₂[1][2]
Molecular Weight 248.67 g/mol [1][2]
Appearance White to off-white solidInferred from typical properties of similar organic compounds
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc).Inferred from purification protocols of related compounds.[5]
Storage Recommended storage is at 2-8°C in a dry, sealed container.[2]
Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

2.1 Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, the strategic disconnection points to 2,6-dichloropyrazine and 4-(methoxycarbonyl)phenylboronic acid as the key starting materials. This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling.

2.2 Experimental Protocol

The following protocol details a representative procedure for the synthesis of this compound.

Reactants and Reagents:

  • 2,6-Dichloropyrazine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dichloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to create an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Subsequently, add 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

2.3 Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2,6-Dichloropyrazine Reaction Reaction Reactant1->Reaction Reactant2 4-(Methoxycarbonyl)phenylboronic acid Reactant2->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent 1,4-Dioxane/Water Solvent->Reaction Temperature 80-90°C Temperature->Reaction Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Reaction Extraction Ethyl Acetate Extraction Purification Column Chromatography Extraction->Purification Drying & Concentration Product This compound Purification->Product Reaction->Extraction Cooling

Caption: Synthetic workflow for this compound.

Section 3: Purification

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the recommended method for achieving high purity.

3.1 Column Chromatography Protocol

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 5% ethyl acetate in hexane, gradually increasing to 20-30%, should provide good separation.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the dissolved sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Section 4: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1 Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of structurally similar molecules.

TechniqueExpected Data
¹H NMR * Aromatic Protons (Benzoate Ring): Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the ortho and meta protons to the ester group. * Aromatic Protons (Pyrazine Ring): Two singlets in the range of δ 8.5-9.0 ppm. * Methyl Protons: A singlet at approximately δ 3.9 ppm.
¹³C NMR * Carbonyl Carbon: A signal around δ 166 ppm. * Aromatic Carbons: Multiple signals in the range of δ 125-150 ppm. * Methyl Carbon: A signal around δ 52 ppm.
Mass Spectrometry (MS) * Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z ≈ 248.67), with a characteristic isotopic pattern for a chlorine-containing compound.

4.2 A Note on Data Interpretation

The precise chemical shifts in NMR spectroscopy will depend on the solvent used. Mass spectrometry will confirm the molecular weight and the presence of a chlorine atom through the M+2 isotopic peak.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not publicly available, this document leverages predicted spectroscopic data and extensive analysis of related structural motifs to offer a robust framework for its identification and structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside in-depth interpretation of the expected spectral features.

Introduction

This compound is a molecule that integrates two key heterocyclic and aromatic systems: a chloropyrazine ring and a methyl benzoate moiety. Pyrazine derivatives are recognized for their diverse biological activities, making them significant scaffolds in the design of novel therapeutic agents. The structural characterization of such molecules is paramount to understanding their chemical properties and potential biological interactions. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will walk through the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. Each section will detail a standard experimental protocol, present the predicted data in a clear format, and provide a thorough interpretation grounded in established principles of spectroscopic analysis and data from analogous compounds.

Synthesis Overview

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a boronic acid or ester derivative of methyl benzoate with 2,6-dichloropyrazine in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 4-(dihydroxyboranyl)benzoate Methyl 4-(dihydroxyboranyl)benzoate Reaction Reaction Methyl 4-(dihydroxyboranyl)benzoate->Reaction 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2,6-Dichloropyrazine->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C due to its lower natural abundance and sensitivity.

G start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer place_in_magnet Place in Spectrometer transfer->place_in_magnet tune_shim Tune Probe and Shim place_in_magnet->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_13C->process analyze Analyze Spectra process->analyze end End analyze->end

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Singlet1HPyrazine-H
~8.2Doublet2HBenzoate-H (ortho to pyrazine)
~7.9Doublet2HBenzoate-H (ortho to ester)
~3.9Singlet3HOCH₃
Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 7.8 - 8.6 ppm): The aromatic protons are expected to resonate in the downfield region due to the deshielding effects of the aromatic ring currents. The pyrazine protons are generally found at lower field than benzene protons due to the electron-withdrawing nature of the nitrogen atoms. The para-substitution pattern of the benzene ring is expected to give rise to a characteristic AA'BB' system, which may appear as two doublets. The protons on the benzene ring ortho to the electron-withdrawing pyrazine substituent would be shifted further downfield compared to those ortho to the ester group.

  • Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The chemical shift is characteristic for protons of a methyl group attached to an oxygen atom of an ester.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~167C=O (Ester)
~155Pyrazine-C (attached to Cl)
~148Pyrazine-C (ipso to benzoate)
~145Pyrazine-CH
~143Pyrazine-CH
~138Benzoate-C (ipso to pyrazine)
~130Benzoate-CH
~129Benzoate-CH
~128Benzoate-C (ipso to ester)
~52OCH₃
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~167 ppm): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Aromatic Carbons (δ 128 - 155 ppm): The carbon atoms of the pyrazine and benzene rings resonate in this region. The carbons of the electron-deficient pyrazine ring are expected at a lower field than those of the benzene ring. The carbon atom attached to the electronegative chlorine atom on the pyrazine ring is predicted to be significantly downfield. The quaternary carbons (those without attached protons) will generally show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

  • Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group is expected to appear in the upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (Baseline Correction) sample_scan->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for FT-IR data acquisition.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (CH₃)
~1725StrongC=O Stretch (Ester)
~1600, ~1500MediumAromatic C=C Stretch
~1280StrongC-O Stretch (Ester)
~1100StrongC-O Stretch (Ester)
~850MediumC-Cl Stretch
Interpretation of FT-IR Spectrum
  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of bands in this region is characteristic of C-H stretching vibrations in aromatic rings.

  • Aliphatic C-H Stretch (~2950 cm⁻¹): A weak absorption is expected for the C-H stretching of the methyl group.

  • Carbonyl C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is a definitive indicator of the ester carbonyl group.[1] The conjugation with the aromatic ring typically lowers the frequency compared to a saturated ester.[2]

  • Aromatic C=C Stretch (~1600, ~1500 cm⁻¹): These medium intensity bands are due to the carbon-carbon stretching vibrations within the pyrazine and benzene rings.

  • C-O Stretches (~1280 and ~1100 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands.[1]

  • C-Cl Stretch (~850 cm⁻¹): The carbon-chlorine stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or via a direct insertion probe for solid samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

G start Start introduce_sample Introduce Sample into Ion Source start->introduce_sample ionize_sample Ionize Sample (Electron Impact) introduce_sample->ionize_sample accelerate_ions Accelerate Ions ionize_sample->accelerate_ions separate_ions Separate Ions by m/z (Mass Analyzer) accelerate_ions->separate_ions detect_ions Detect Ions separate_ions->detect_ions generate_spectrum Generate Mass Spectrum detect_ions->generate_spectrum analyze_spectrum Analyze Spectrum generate_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum Data
m/zPredicted Fragment
248/250[M]⁺ (Molecular Ion)
217/219[M - OCH₃]⁺
189/191[M - COOCH₃]⁺
154[M - COOCH₃ - Cl]⁺
113[C₄H₂ClN₂]⁺ (Chloropyrazine fragment)
Interpretation of Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 248, with an isotopic peak at m/z 250 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to an acylium ion at m/z 217/219.

    • Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the benzene ring and the ester group would result in a fragment at m/z 189/191.

    • Further Fragmentation: Subsequent loss of a chlorine atom from the m/z 189/191 fragment would lead to a peak at m/z 154. The chloropyrazine cation radical itself could also be observed at m/z 113.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and MS data, although not from direct experimental measurement, are based on sound spectroscopic principles and comparison with closely related compounds. The detailed protocols and interpretations serve as a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural elucidation and purity assessment of novel compounds in the field of drug discovery and development.

References

The Strategic Utility of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 4-(6-chloropyrazin-2-yl)benzoate has emerged as a pivotal synthetic intermediate in contemporary medicinal chemistry. Its unique bifunctional architecture, featuring a reactive chloropyrazine moiety and a versatile methyl benzoate group, positions it as a valuable building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and comprehensive characterization data are presented to empower researchers in leveraging this intermediate for accelerated drug discovery programs.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the design of new pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent.[1] The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an attractive pharmacophore for engaging with biological targets.[3] this compound serves as a key exemplar of a strategically designed building block that harnesses the desirable properties of the pyrazine core for the synthesis of targeted therapies.[4]

Synthesis and Mechanism: A Modular Approach via Suzuki-Miyaura Coupling

The most efficient and widely adopted synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and typically proceeds with high yields and selectivity. The key precursors for this synthesis are 2,6-dichloropyrazine and 4-(methoxycarbonyl)phenylboronic acid.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide (2,6-dichloropyrazine) to a Pd(0) complex. This is followed by transmetalation, where the organic substituent from the organoboron species (4-(methoxycarbonyl)phenylboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-X(L2) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L2) PdII_complex->PdII_Ar_Ar_prime Transmetalation Transmetalation Transmetalation (Ar'-B(OR)2) PdII_Ar_Ar_prime->Pd0  Regeneration  of Pd(0) Product Ar-Ar' PdII_Ar_Ar_prime->Product Reductive Elimination RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursor: 4-(Methoxycarbonyl)phenylboronic acid

The boronic acid coupling partner can be readily prepared from the corresponding aryl bromide, methyl 4-bromobenzoate, through a lithium-halogen exchange followed by quenching with a borate ester.

  • Dissolve methyl 4-bromobenzoate (1.0 eq) and triisopropyl borate (1.3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.25 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Adjust the pH of the aqueous layer to 1 with 1 M hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or trituration with a suitable solvent like hexane to afford 4-(methoxycarbonyl)phenylboronic acid.

Synthesis of this compound

With the precursors in hand, the Suzuki-Miyaura coupling can be performed to yield the target intermediate. The regioselectivity of the reaction is a key consideration, as 2,6-dichloropyrazine has two reactive sites. However, under controlled conditions, the mono-arylated product can be obtained in good yield.

  • To a reaction vessel, add 2,6-dichloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.

  • Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Suzuki-Miyaura Coupling start1 Methyl 4-bromobenzoate step1 Lithium-Halogen Exchange + Triisopropyl borate start1->step1 product1 4-(Methoxycarbonyl)phenylboronic acid step1->product1 step2 Pd(PPh3)4, Na2CO3 Toluene/Water, Reflux product1->step2 start2 2,6-Dichloropyrazine start2->step2 product2 This compound step2->product2 GSK2636771_Synthesis Intermediate This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 Intermediate->Step1 Intermediate2 Disubstituted Pyrazine Intermediate Step1->Intermediate2 Step2 Ester Hydrolysis Intermediate2->Step2 Carboxylic_Acid Carboxylic Acid Intermediate Step2->Carboxylic_Acid Step3 Amide Coupling with Amine 2 Carboxylic_Acid->Step3 Final_Product GSK2636771 Step3->Final_Product

References

Solubility Profile of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a key intermediate in pharmaceutical research and development. Due to the compound's specific nature, this document focuses on predicting its solubility based on structural analysis and fundamental physicochemical principles, while providing a robust experimental protocol for empirical verification. We explore the theoretical underpinnings of solubility, detail a step-by-step methodology for solubility screening, present an anticipated solubility profile in a range of common laboratory solvents, and discuss the practical implications of this data in a drug development context.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a substituted pyrazine ring linked to a benzoate moiety, makes it a valuable building block in the synthesis of complex target molecules, particularly in the discovery of novel therapeutics. Pyrazine derivatives are known to exhibit a wide range of biological activities.[1][2]

Understanding the solubility of this intermediate is paramount for its effective use. Solubility data governs critical process parameters, including:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

  • Purification: The selection of appropriate solvent systems for crystallization or chromatography is directly dependent on differential solubility.

  • Formulation: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a key determinant of bioavailability.

  • Analytical Method Development: Creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of mobile phases in which the analyte is fully soluble.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

"Like Dissolves Like"

The most fundamental guiding principle in solubility prediction is "like dissolves like."[3][4] This aphorism states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solutes possess significant dipole moments and/or hydrogen bonding capabilities. They dissolve best in polar solvents (e.g., water, methanol, DMSO).

  • Non-polar Solutes have weak intermolecular forces (primarily London dispersion forces) and dissolve best in non-polar solvents (e.g., hexane, toluene).

Structural Analysis of this compound

To predict its solubility, we must first analyze the structural components of the molecule:

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms make the ring polar and capable of acting as a hydrogen bond acceptor.[2][5]

  • Chlorine Substituent: An electronegative atom that contributes to the molecule's overall dipole moment.

  • Benzene Ring: A non-polar, hydrophobic moiety.

  • Methyl Ester Group (-COOCH₃): A polar functional group with a significant dipole moment and hydrogen bond accepting capabilities at the carbonyl oxygen.

Quantitative Measures of Polarity

To refine our predictions, we can utilize established solvent parameters.

  • Polarity Index (P') : An empirical measure of a solvent's relative polarity.[6][7] Solvents are ranked on a scale, with water being highly polar (P' ≈ 10.2) and alkanes being non-polar (P' ≈ 0.1).[8][9]

  • Hansen Solubility Parameters (HSP) : A more sophisticated model that deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] Two substances are likely to be miscible if their Hansen parameters are similar, meaning their "distance" in 3D Hansen space is small.[12][13]

Experimental Determination of Solubility

Theoretical prediction provides a strong starting point, but empirical testing is required for definitive data. The following protocol describes a standard laboratory method for determining the qualitative and semi-quantitative solubility of a compound.[14][15]

Materials and Equipment
  • This compound

  • A selection of common solvents (see Table 1)

  • Small vials or test tubes (e.g., 1-dram) with caps

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes or burettes

  • Constant temperature bath or shaker (optional but recommended for accuracy)

Experimental Workflow Diagram

The following diagram outlines the logical flow for systematic solubility screening.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Iteration A Weigh ~10 mg of Solute into a labeled vial C Add 0.2 mL of solvent to the vial A->C B Select a diverse panel of solvents B->C D Vortex vigorously for 1-2 minutes C->D E Observe for dissolution (clear solution?) D->E F Decision: Soluble? E->F G Add another 0.8 mL of solvent (total 1.0 mL) F->G No J Classify Solubility (e.g., >50 mg/mL) F->J Yes H Vortex and observe again G->H I Decision: Soluble? H->I K Classify Solubility (e.g., 10-50 mg/mL) I->K Yes L Classify as Sparingly Soluble or Insoluble (<10 mg/mL) I->L No

Caption: Experimental workflow for solubility screening.

Step-by-Step Protocol
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a series of labeled vials. Prepare one vial for each solvent to be tested.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 0.2 mL) to the corresponding vial. This corresponds to an initial concentration of 50 mg/mL.

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.[14] The goal is to break up solid aggregates and maximize the surface area available for dissolution.

  • Observation: Visually inspect the sample against a well-lit background. If the solution is completely clear with no visible solid particles, the compound is considered "Very Soluble" at ≥50 mg/mL.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add an additional, precise volume of solvent (e.g., 0.8 mL) to bring the total volume to 1.0 mL. This corresponds to a concentration of 10 mg/mL.

  • Re-agitation and Observation: Vortex the vial again for 1-2 minutes. If the solution is now clear, the compound is "Soluble" (in the range of 10-50 mg/mL).

  • Final Classification: If solid material remains after the second addition, the compound is classified as "Sparingly Soluble" or "Insoluble" at <10 mg/mL in that solvent.

  • Temperature Control: For more precise measurements, conduct the entire experiment at a controlled temperature (e.g., 25 °C), as solubility is temperature-dependent.[16]

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of this compound in a range of common solvents. Empirical testing is required to confirm these predictions.

Solvent ClassSolventPolarity Index (P')Predicted SolubilityRationale
Non-Polar n-Hexane0.1[8]InsolubleThe solvent's dispersion forces are insufficient to overcome the solute's crystal lattice energy and interact with its polar groups.
Toluene2.4[8]Sparingly SolubleThe aromatic nature of toluene may provide some favorable π-π stacking interactions with the solute's rings, but overall polarity mismatch limits solubility.
Polar Aprotic Dichloromethane (DCM)3.1[7][8]SolubleGood balance of polarity to interact with the ester and pyrazine groups without being too polar to solvate the non-polar benzene ring.
Ethyl Acetate (EtOAc)4.4[8]SolubleThe ester functionality of the solvent effectively solvates the polar groups of the solute.
Tetrahydrofuran (THF)4.0[8]Very SolubleExcellent balance of polarity; its ether oxygen can act as a hydrogen bond acceptor for any potential interactions.
Acetone5.1[7][8]Very SolubleThe highly polar carbonyl group interacts strongly with the polar regions of the solute.
Acetonitrile (ACN)5.8[6][8]SolubleA polar solvent that should effectively dissolve the compound.
Dimethylformamide (DMF)6.4[6][8]Very SolubleA highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)7.2[6][8]Very SolubleA powerful, highly polar solvent capable of disrupting the crystal lattice and solvating the molecule effectively.
Polar Protic Methanol (MeOH)5.1[6][8]SolubleCapable of hydrogen bonding, which may favorably interact with the nitrogen and oxygen atoms of the solute.
Ethanol (EtOH)4.3[8]SolubleSimilar to methanol, but slightly less polar, which may provide a slightly better balance for the non-polar moiety.
Water10.2[6][8]InsolubleThe strong hydrogen-bonding network of water cannot be sufficiently disrupted by the solute, and the hydrophobic benzene ring disfavors dissolution.
Visualizing Solute-Solvent Interactions

The diagram below illustrates the key intermolecular forces at play, explaining the predicted solubility in solvents of intermediate polarity.

G cluster_solute This compound cluster_solvent Solvent (e.g., THF, DCM, Acetone) Solute Pyrazine Ring (Polar, H-bond acceptor) Benzene Ring (Non-polar, π-stacking) Ester Group (Polar, H-bond acceptor) Solvent Moderately Polar Body Dipole Moment Potential H-bond Acceptor Solute->Solvent Favorable Interactions: Dipole-Dipole Dispersion Forces

Caption: Favorable solute-solvent interactions.

Conclusion

This compound is predicted to be a compound with moderate polarity, exhibiting poor solubility in highly non-polar solvents like hexane and highly polar solvents like water. Its optimal solubility is anticipated in polar aprotic solvents such as THF, Acetone, DCM, and DMSO, as well as in lower alcohols like methanol and ethanol. This predicted profile, rooted in the principle of "like dissolves like," provides a critical starting point for any researcher or process chemist. The experimental protocol outlined in this guide offers a systematic and reliable method for obtaining the empirical data necessary to optimize reactions, streamline purifications, and accelerate the drug development pipeline.

References

In-silico modeling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Modeling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

This guide provides a comprehensive, technically detailed walkthrough for the in-silico evaluation of this compound, a novel small molecule with therapeutic potential. As your virtual Senior Application Scientist, I will not only delineate the requisite protocols but also elucidate the scientific rationale underpinning each methodological choice. This document is structured to empower researchers, scientists, and drug development professionals to replicate, adapt, and expand upon these computational analyses.

Foreword: The Rationale for a Computational Approach

In modern drug discovery, in-silico modeling is an indispensable first step to de-risk and prioritize lead compounds before committing to resource-intensive experimental validation. For a compound like this compound, which possesses a pyrazine core—a scaffold present in numerous bioactive molecules—a computational approach allows for a rapid and cost-effective preliminary assessment of its potential as a therapeutic agent.

Foundational Analysis: Target Identification and Ligand Characterization

The journey of a thousand miles begins with a single step. In drug discovery, this first step is identifying a viable biological target. A thorough review of the scientific literature reveals that pyrazine-containing compounds have shown inhibitory activity against various kinases.[1][2][3] Notably, several studies have highlighted the potential of pyrazine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[1][2][3][4] PIM-1 kinase is involved in cell cycle progression, apoptosis, and transcriptional activation, making it a compelling target for oncology drug development.[5][6] Therefore, for the purpose of this guide, we will proceed with PIM-1 kinase as the primary biological target for our in-silico investigation of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1020718-59-5[7]
Molecular Formula C12H9ClN2O2[7]
Molecular Weight 248.67 g/mol [7]
SMILES O=C(OC)C1=CC=C(C2=NC(Cl)=CN=C2)C=C1[7]

Part 1: Structural Preparation of Target and Ligand

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section outlines the meticulous process of preparing both the PIM-1 kinase receptor and our ligand, this compound, for subsequent computational analysis.

Experimental Protocol 1.1: PIM-1 Kinase Receptor Preparation
  • Structure Retrieval: The crystal structure of PIM-1 kinase is retrieved from the RCSB Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 1YXU , which provides a high-resolution (2.24 Å) structure of the kinase domain.[8]

  • Initial Cleaning: The downloaded PDB file is opened in a molecular visualization tool such as PyMOL or Chimera. All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, are removed. This ensures that our docking and simulation studies are focused solely on the interaction between our target protein and the ligand of interest.

  • Protonation and Charge Assignment: The cleaned protein structure is then prepared using AutoDockTools. This involves adding polar hydrogens and assigning Gasteiger charges. These steps are crucial for accurately modeling electrostatic interactions during docking and molecular dynamics simulations.[9]

  • File Format Conversion: The prepared receptor is saved in the PDBQT file format, which is the required input format for AutoDock Vina.

Experimental Protocol 1.2: this compound Ligand Preparation
  • 2D to 3D Conversion: The SMILES string of this compound is used to generate its 3D structure. This can be accomplished using online tools like PubChem Sketcher or offline software such as Open Babel.

  • Energy Minimization: The generated 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field like MMFF94.

  • Ligand Preparation for Docking: The energy-minimized ligand structure is opened in AutoDockTools. Torsional degrees of freedom are defined, and the structure is saved in the PDBQT format. This format includes information about the rotatable bonds, which is essential for flexible ligand docking.[9]

Target and Ligand Preparation Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB: 1YXU Clean Remove Water & Ligands PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate ReceptorPDBQT Save as Receptor.pdbqt Protonate->ReceptorPDBQT SMILES Input SMILES String Convert3D Generate 3D Structure SMILES->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin LigandPDBQT Save as Ligand.pdbqt EnergyMin->LigandPDBQT

Figure 1: Workflow for the preparation of the PIM-1 kinase receptor and the small molecule ligand.

Part 2: Predicting Binding Affinity and Pose with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] Here, we will use AutoDock Vina, a widely used open-source docking program, to predict the binding mode and affinity of this compound to the active site of PIM-1 kinase.

Experimental Protocol 2.1: Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box is defined around the active site of PIM-1 kinase. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand was located in the crystal structure. This ensures that the docking search is focused on the region of interest.

  • Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box, evaluating the binding energy of different poses.

  • Analysis of Results: The output of the docking simulation is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. These poses are then visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Docking Workflow Receptor Receptor.pdbqt Grid Define Grid Box Receptor->Grid Ligand Ligand.pdbqt Config Create Config File Ligand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Binding Poses & Affinity Vina->Results

Figure 2: Step-by-step process for performing molecular docking with AutoDock Vina.

Part 3: Assessing Complex Stability through Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[11] We will use GROMACS, a versatile and high-performance MD package, to simulate the behavior of the PIM-1 kinase-ligand complex in a simulated physiological environment.[12][13][14]

Experimental Protocol 3.1: GROMACS Molecular Dynamics Simulation
  • System Setup: The docked protein-ligand complex is placed in a simulation box, which is then solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is then equilibrated in two phases:

    • NVT Equilibration: The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to relax around the protein-ligand complex.

    • NPT Equilibration: The pressure of the system is stabilized to the desired level (e.g., 1 bar) while maintaining a constant temperature.

  • Production MD: Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 ns). During this phase, the trajectory of the system is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.

Molecular Dynamics Simulation Workflow Complex Docked Protein-Ligand Complex Solvate Solvate & Add Ions Complex->Solvate EnergyMin Energy Minimization Solvate->EnergyMin NVT NVT Equilibration EnergyMin->NVT NPT NPT Equilibration NVT->NPT Production Production MD Simulation NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 3: The comprehensive workflow for conducting a molecular dynamics simulation using GROMACS.

Part 4: In-Silico Prediction of ADMET Properties

A promising drug candidate must not only exhibit high potency towards its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15] We will use a web-based tool, such as ADMETlab or pkCSM, to predict the ADMET profile of this compound.[16][17]

Experimental Protocol 4.1: ADMET Prediction
  • Input: The SMILES string of this compound is submitted to the chosen ADMET prediction server.

  • Prediction: The server utilizes pre-trained machine learning models to predict a wide range of ADMET properties.[15][18]

  • Data Collection: The predicted values for key ADMET parameters are collected and tabulated for analysis.

Table 2: Predicted ADMET Properties of this compound
CategoryPropertyPredicted ValueInterpretation
Absorption Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
Distribution Blood-Brain Barrier PenetrationLowReduced risk of CNS side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion Renal Organic Cation TransporterSubstrateLikely to be excreted via the kidneys
Toxicity AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

(Note: The values in this table are illustrative and would be replaced with actual data from a prediction server in a real study.)

Synthesizing the Data: A Holistic View of a Potential Drug Candidate

By integrating the findings from our multi-faceted in-silico analysis, we can construct a comprehensive preliminary profile of this compound as a potential PIM-1 kinase inhibitor.

Table 3: Summary of In-Silico Modeling Results
AnalysisMetricResultImplication
Molecular Docking Binding Affinity-8.5 kcal/molStrong predicted binding to PIM-1 kinase
Molecular Dynamics RMSD of Ligand< 2 ÅStable binding within the active site
ADMET Prediction Oral BioavailabilityHighSuitable for oral administration
ADMET Prediction Toxicity ProfileFavorableLow predicted risk of major toxicities

(Note: The values in this table are illustrative examples.)

The strong predicted binding affinity from molecular docking, coupled with the stable binding pose observed in molecular dynamics simulations, suggests that this compound is a promising candidate for PIM-1 kinase inhibition. Furthermore, the favorable predicted ADMET profile indicates that this compound possesses drug-like properties, making it a viable candidate for further preclinical development.

Conclusion and Future Directions

This in-depth technical guide has outlined a rigorous and scientifically sound in-silico workflow for the initial evaluation of this compound. The computational evidence strongly supports its potential as a novel PIM-1 kinase inhibitor with a favorable drug-like profile.

The next logical steps in the drug discovery cascade would involve:

  • In-vitro validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against PIM-1 kinase.

  • Cell-based assays: Evaluating the anti-proliferative effects of the compound in cancer cell lines that overexpress PIM-1 kinase.

  • Lead optimization: Synthesizing and testing analogs of this compound to improve potency and selectivity.

By following the methodologies detailed in this guide, researchers can efficiently and effectively triage and advance promising small molecules in their drug discovery pipelines.

References

A Researcher's Guide to the Synthesis of Substituted Pyrazines: From Classical Reactions to Modern Cross-Coupling and C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in chemical sciences. Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, impart a distinct reactivity profile and make it a cornerstone in various fields. In the pharmaceutical industry, the pyrazine moiety is a key component in numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the essential antitubercular agent Pyrazinamide.[1] Beyond medicine, pyrazine derivatives are integral to the flavor and fragrance industry, contributing to the characteristic aromas of roasted and baked goods.[2] They also find applications in materials science as components of functional dyes and organic electronics.[3]

Given their broad utility, the development of efficient and versatile synthetic methods to access substituted pyrazines is of paramount importance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for pyrazine synthesis. We will navigate from the foundational classical reactions, which are still in use today, to the powerful and precise modern transition-metal-catalyzed methodologies. The focus will be on not just the procedural steps but the underlying chemical principles, empowering the reader to make informed decisions in their synthetic design.

Part 1: Classical Approaches to the Pyrazine Ring

The cornerstones of pyrazine synthesis were laid in the late 19th century with named reactions that remain relevant for specific substitution patterns. These methods typically rely on the condensation of key building blocks to construct the heterocyclic core.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest methods, the Staedel-Rugheimer synthesis, involves the reaction of an α-halo ketone with excess ammonia.[2][4] The initial step is a nucleophilic substitution to form an α-amino ketone intermediate. This intermediate then undergoes self-condensation, where two molecules react to form a dihydropyrazine. Subsequent oxidation, often spontaneous with air or facilitated by an oxidizing agent like copper(II) sulfate, yields the final aromatic pyrazine.[4][5]

Causality in the Staedel-Rugheimer Synthesis: The choice of an α-halo ketone is critical as the halogen acts as a good leaving group for the initial amination. The self-condensation is driven by the nucleophilicity of the amino group of one molecule attacking the electrophilic carbonyl carbon of another. The final oxidation step is thermodynamically favorable, leading to the stable, aromatic pyrazine ring.

The Gutknecht Pyrazine Synthesis (1879)

A more versatile and widely used classical method is the Gutknecht synthesis, which is based on the self-condensation of α-amino ketones.[2][4] The ingenuity of the Gutknecht approach lies in the various methods to generate the α-amino ketone precursor in situ. A common route involves the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the α-amino ketone.[5][6] This intermediate then dimerizes to a dihydropyrazine, which is oxidized to the pyrazine.[6][7][8]

Mechanism of the Gutknecht Synthesis: The key to this reaction is the controlled generation and dimerization of the α-amino ketone. The reduction of the α-oximino ketone is a critical step, often achieved with reagents like zinc in acetic acid or through catalytic hydrogenation.[5] The subsequent dimerization and oxidation follow a similar path to the Staedel-Rugheimer synthesis. The versatility of the Gutknecht method stems from the accessibility of various ketones as starting materials.

Diagram: Generalized Mechanism of the Gutknecht Synthesis

Gutknecht_Mechanism Start Ketone Oximino α-Oximino Ketone Start->Oximino Nitrous Acid Amino α-Amino Ketone Oximino->Amino Reduction (e.g., Zn/AcOH) Dimer Dihydropyrazine Amino->Dimer Self-Condensation (Dimerization) Pyrazine Substituted Pyrazine Dimer->Pyrazine Oxidation (e.g., Air, CuSO4)

Caption: Key transformations in the Gutknecht pyrazine synthesis.

Part 2: Modern Methodologies for Pyrazine Functionalization

While classical methods are effective for building the pyrazine core, modern synthetic chemistry has focused on the late-stage functionalization of pre-formed pyrazine rings. Transition metal-catalyzed cross-coupling reactions and direct C-H activation have revolutionized the synthesis of highly substituted and complex pyrazine derivatives, offering greater efficiency, functional group tolerance, and predictability.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrazine ring makes halopyrazines excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for forming C-C and C-N bonds.

The Suzuki-Miyaura coupling is a versatile reaction for forming C-C bonds between a halopyrazine (or triflate) and an organoboron reagent, typically a boronic acid or ester.[9] The reaction is catalyzed by a palladium(0) species and requires a base. It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyrazine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Diagram: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyrazine, Boronic Acid, Base, & Pd Catalyst in Vial B Add Degassed Solvent A->B C Heat Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool & Dilute with Organic Solvent D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter & Concentrate F->G H Purify (Column Chromatography) G->H

Caption: A typical laboratory workflow for a Suzuki coupling reaction.

The Stille coupling reaction pairs a halopyrazine with an organostannane (tin) reagent.[4][7] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[4][10] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

To introduce alkyne functionalities onto a pyrazine ring, the Sonogashira coupling is the method of choice. This reaction couples a halopyrazine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12] The reaction is typically run under mild, anaerobic conditions.[13]

For the synthesis of aminopyrazines, the Buchwald-Hartwig amination is an exceptionally powerful tool. This palladium-catalyzed reaction forms a C-N bond between a halopyrazine and an amine.[14] The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines, including primary and secondary amines, under relatively mild conditions.[14]

Direct C-H Activation/Functionalization

A frontier in modern organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (like halides or organometallics).[15] This approach offers a more atom- and step-economical route to substituted pyrazines. For the electron-deficient pyrazine ring, palladium-catalyzed direct arylation has emerged as a viable strategy. These reactions typically involve the activation of a pyrazine C-H bond by a Pd(II) species. The regioselectivity of the C-H activation can often be controlled by the electronic properties of the pyrazine ring and the specific directing groups present on the substrate.[2][16]

Part 3: Experimental Protocols and Data

To translate theory into practice, this section provides detailed, step-by-step protocols for representative pyrazine syntheses. These protocols are designed to be self-validating, with notes on monitoring, work-up, and purification.

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Gutknecht Synthesis

This protocol is a representative example of a classical synthesis yielding a symmetrically substituted pyrazine.

Step 1: Synthesis of α-Aminoacetophenone

  • This protocol assumes the α-aminoacetophenone intermediate is generated first, which then undergoes self-condensation. In a true Gutknecht synthesis, this intermediate is often formed in situ.

Step 2: Dimerization and Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve the α-aminoacetophenone intermediate in ethanol.

  • Condensation: The reaction mixture will often spontaneously start to condense upon gentle heating or stirring at room temperature.[2]

  • Oxidation: Bubble air through the reaction mixture or add an oxidizing agent like copper(II) sulfate and heat under reflux.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) forms, collect it by filtration and wash with cold ethanol.[2] If no precipitate forms, remove the solvent under reduced pressure and proceed with extraction.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,5-diphenylpyrazine.[2]

Protocol 2: Synthesis of 2,5-Diarylpyrazine via Suzuki Coupling

This protocol details a modern cross-coupling approach using microwave irradiation to accelerate the reaction.

  • Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (2.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[9]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (e.g., a 2:1 ratio).[9]

  • Inert Atmosphere: Seal the vial and purge with an inert gas like argon or nitrogen.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[9]

  • Monitoring: After the allotted time, check for completion using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,5-diarylpyrazine.[9]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and scale. The following table provides a comparative summary.

MethodologyTypical SubstratesTypical ProductsReaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Gutknecht Synthesis α-Amino ketones (often generated in situ)Symmetrically substituted pyrazinesRequires reduction and oxidation stepsModerate to GoodVersatile starting materialsCan be complex; potential for side reactions
Staedel-Rugheimer α-Halo ketones, AmmoniaSymmetrically substituted pyrazinesCondensation followed by oxidationModerateSimple starting materialsLimited to specific substitution patterns
Condensation 1,2-Diamines, α-DicarbonylsSymmetrically and unsymmetrically substituted pyrazinesOften proceeds at room temp; may require oxidationGood to ExcellentHigh yields, broad scopeRequires a subsequent oxidation step
Suzuki Coupling Halopyrazines, Boronic acidsAryl/heteroaryl-substituted pyrazinesPd catalyst, base, heatingGood to ExcellentHigh functional group tolerance, stable reagentsRequires pre-functionalized substrates
Stille Coupling Halopyrazines, OrganostannanesAryl/vinyl/alkynyl-substituted pyrazinesPd catalyst, often with additives, heatingGood to ExcellentStable reagents, broad scopeToxicity of tin reagents, difficult purification
C-H Activation Pyrazines, Aryl halidesAryl-substituted pyrazinesPd or other metal catalyst, oxidant, high tempModerate to GoodAtom and step-economicalRegioselectivity can be a challenge

Yields are highly substrate-dependent and the ranges provided are for general comparison.[6][17]

Conclusion and Future Outlook

The synthesis of substituted pyrazines has evolved significantly from its 19th-century origins. While classical condensation reactions remain valuable for constructing the pyrazine core, the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions has provided unprecedented control over the functionalization of the pyrazine scaffold. These modern methods have enabled the synthesis of complex, highly decorated pyrazines that are crucial for advancing drug discovery and materials science.

The future of pyrazine synthesis will likely focus on developing even more efficient, sustainable, and selective methodologies. The continued exploration of earth-abundant metal catalysts (e.g., iron, copper) for cross-coupling and C-H activation reactions is a promising avenue to reduce cost and environmental impact. Furthermore, the development of novel strategies to control regioselectivity in C-H functionalization will unlock new synthetic possibilities, allowing for the rapid and precise construction of novel pyrazine-based molecules with tailored properties for a myriad of applications.

References

An In-depth Technical Guide on the Safety and Handling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Methyl 4-(6-chloropyrazin-2-yl)benzoate, a compound of interest for researchers and professionals in drug development. Due to the limited availability of specific safety data for this compound[1], this document synthesizes information from analogous chemical structures, namely chloropyrazines and benzoate esters, to establish a robust framework for risk assessment and safe laboratory practices. The following sections detail hazard identification, exposure controls, emergency procedures, and proper disposal methods, underpinned by established chemical safety principles.

Introduction and Compound Overview

This compound is a heterocyclic aromatic compound. Its structure incorporates a chlorinated pyrazine ring linked to a methyl benzoate moiety. While specific toxicological and reactivity data for this exact molecule are not extensively documented in public literature[1], a proactive and cautious approach to handling is mandated by examining the known hazards of its constituent functional groups. Chlorinated aromatic and heteroaromatic compounds can exhibit a range of toxicological effects, and ester functionalities can present specific reactivity and stability concerns.

This guide is structured to empower researchers with the knowledge to conduct a thorough risk assessment before commencing any experimental work. The causality behind each recommended safety measure is explained to foster a deeper understanding of chemical hygiene and laboratory safety.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from data on 2-chloropyrazine and various benzoate esters.

2.1. Predicted Hazard Classification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5][6] Many benzoate esters and some chloropyrazine derivatives are classified as harmful upon ingestion.[2][3][4][5][6]

  • Skin Irritation/Corrosion: Causes skin irritation.[3][6][7][8] Chlorinated heterocyclic compounds are frequently cited as skin irritants.[3][6][7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][6][7][8] Contact with eyes is likely to cause significant irritation.[3][4][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][7][8] Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[3][6][7][8]

  • Combustibility: The compound is likely a combustible solid or liquid.[3][9][10] Many similar organic compounds are combustible.[3][9][10]

Table 1: Summary of Predicted Hazards and GHS Classifications

Hazard StatementGHS ClassificationBasis for Classification (Analogous Compounds)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Methyl Benzoate, 2-Chloropyrazine[2][3][4][5][6]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)2-Chloropyrazine[3][6][7][8]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)2-Chloropyrazine[3][4][6][7][8]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)2-Chloropyrazine[3][6][7][8]
H227: Combustible liquid/solidFlammable Liquids (Category 4) or Combustible DustMethyl Benzoate, 2-Chloropyrazine[3][4][9][10]

Engineering and Administrative Controls

A multi-layered approach to safety, starting with robust engineering controls, is critical for minimizing exposure.

3.1. Ventilation

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of dust or vapors. The fume hood provides a physical barrier and ensures that any airborne contaminants are exhausted away from the operator.

3.2. Designated Work Area

A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be limited to authorized personnel. This administrative control helps prevent cross-contamination and ensures that all necessary safety equipment is readily available.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[11] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or butyl rubber, tested according to EN 374.[11] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[12]

  • Skin and Body Protection: A laboratory coat is required. When handling larger quantities or when there is a significant risk of skin contact, additional protective clothing, such as chemical-resistant aprons or sleeves, should be used.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eye Protection (Goggles/Face Shield) Hands Hand Protection (Nitrile/Butyl Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (As Needed) Researcher Researcher Handles Compound Researcher->Eyes Protects against splashes Researcher->Hands Prevents skin contact Researcher->Body Protects clothing and skin Researcher->Respiratory Prevents inhalation

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent accidents and maintain the integrity of the compound.

5.1. Handling Procedures

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in the laboratory.[2][4][5]

  • Wash hands thoroughly after handling the compound.[2][4]

  • Keep the container tightly closed when not in use.[2][11]

  • Avoid the formation of dust and aerosols.

  • Keep away from sources of ignition, heat, and open flames.[2][10][12]

5.2. Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4][8][10][12]

  • Protect from light and moisture.[9][14]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][12][15]

Handling_Storage_Flow cluster_handling Handling Protocol cluster_storage Storage Protocol Weigh Weigh in Fume Hood Transfer Transfer with Care Weigh->Transfer Dissolve Dissolve in Suitable Solvent Transfer->Dissolve Store Store in Tightly Sealed Container Dissolve->Store After Use Conditions Cool, Dry, Well-Ventilated, Away from Light Store->Conditions Incompatibles Segregate from Incompatible Materials Store->Incompatibles

Caption: Workflow for the safe handling and storage of the compound.

Emergency Procedures

Preparedness for emergencies is a cornerstone of laboratory safety.

6.1. First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][7]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6][7]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][6][7]

6.2. Accidental Release Measures

  • Ensure adequate ventilation and remove all sources of ignition.[3][10]

  • Wear appropriate personal protective equipment as detailed in Section 4.

  • For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]

  • Do not let the product enter drains or waterways.[10]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[4][9]

  • Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and direct sunlight.[4][10][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][12][15]

  • Hazardous Decomposition Products: Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and its containers in accordance with local, regional, and national regulations.

  • Do not dispose of it down the drain or with general laboratory trash.

  • Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled container for hazardous waste disposal.

Conclusion

While specific safety data for this compound is limited, a thorough and cautious approach based on the known hazards of its structural analogues provides a strong foundation for its safe handling. Researchers and drug development professionals must adhere to the guidelines outlined in this document, integrating them into their standard laboratory operating procedures. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) demand a proactive stance on safety, especially when working with novel or under-characterized compounds.

References

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS No. 1020718-59-5), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The synthetic strategy is centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.[4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and a framework for the successful synthesis and purification of the target compound.

Introduction and Scientific Background

This compound is a bifunctional organic molecule featuring a chloropyrazine moiety and a methyl benzoate group. This structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The pyrazine ring is a common scaffold in bioactive compounds, and the chloro- and ester- functionalities provide orthogonal handles for further chemical modifications.

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern organic chemistry. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6] This protocol leverages these advantages to efficiently couple a chloropyrazine derivative with a boronic acid derivative of methyl benzoate.

Reaction Principle and Workflow

The core of this synthetic protocol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide (2,6-dichloropyrazine), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 2,6-Dichloropyrazine - Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Reaction Suzuki-Miyaura Coupling - Pd(dppf)Cl2 (Catalyst) - K2CO3 (Base) - Dioxane/H2O (Solvent) Start->Reaction Reaction Setup Workup Aqueous Work-up & Extraction Reaction->Workup Quenching & Phase Separation Purification Column Chromatography Workup->Purification Crude Product Isolation Product This compound (Final Product) Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,6-Dichloropyrazine4774-14-5148.9810.01.49 g
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate943094-96-2262.1210.02.62 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.5366 mg
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.76 g
1,4-Dioxane (anhydrous)123-91-188.11-50 mL
Deionized Water7732-18-518.02-10 mL
Ethyl Acetate (for extraction)141-78-688.11-As needed
Brine (saturated NaCl solution)7647-14-558.44-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed
Silica Gel (for column chromatography)7631-86-960.08-As needed
Hexanes/Ethyl Acetate (for chromatography)---As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-dichloropyrazine (1.49 g, 10.0 mmol), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2.62 g, 10.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (366 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and proton environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound (Expected: 248.67 g/mol ).[1]

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,6-Dichloropyrazine is a hazardous substance; handle with care.

  • Palladium catalysts can be toxic; avoid inhalation and skin contact.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with caution.

Discussion and Mechanistic Insights

The choice of a palladium catalyst with a bulky phosphine ligand, such as dppf, is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The use of an inorganic base like potassium carbonate is standard for Suzuki couplings and is essential for the transmetalation step. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

The reaction is designed to be regioselective, with the coupling occurring at one of the chloro-positions of the dichloropyrazine. The use of equimolar amounts of the coupling partners favors the mono-arylation product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The methodology is based on well-established principles of organic synthesis and can be readily implemented in a standard laboratory setting. By following this guide, researchers can efficiently produce this valuable chemical intermediate for further applications in their research and development endeavors.

References

Application of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Medicinal Chemistry: A Guide to the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of targeted therapeutics. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1] Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS No. 1020718-59-5) is a key bifunctional building block, poised for the synthesis of novel drug candidates.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate, with a focus on the synthesis of potent kinase inhibitors.

The structure of this compound offers two primary points for chemical modification: the reactive chlorine atom on the pyrazine ring, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the methyl ester on the benzoate moiety, which can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Focus Application: Synthesis of 2,6-Disubstituted Pyrazines as CSNK2A Inhibitors

Casein Kinase 2 (CSNK2A) is a serine/threonine kinase that is implicated in a variety of human diseases, including cancer and viral infections.[3][4] Potent and selective inhibitors of CSNK2A are therefore highly sought after as potential therapeutic agents. The 2,6-disubstituted pyrazine scaffold has emerged as a promising chemotype for the development of such inhibitors.[3][5] Notably, the presence of a 4'-carboxyphenyl group at the 2-position of the pyrazine ring has been identified as optimal for CSNK2A inhibitory activity.[3] this compound serves as an ideal starting material for the synthesis of this class of compounds.

This guide will detail the synthetic strategy and protocols for the preparation of a model CSNK2A inhibitor, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, using this compound as the key intermediate. The workflow will involve a palladium-catalyzed Buchwald-Hartwig amination reaction followed by saponification of the methyl ester.

Experimental Protocols

Part 1: Synthesis of Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (Intermediate 1)

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with 2-methoxyaniline. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for achieving high catalytic activity and preventing catalyst deactivation when using electron-rich anilines and heteroaromatic chlorides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
2-Methoxyaniline≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated aqueous NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-methoxyaniline (1.2 eq), and Sodium tert-butoxide (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: In a separate vial, weigh Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.05 eq). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene (sufficient to make a 0.1 M solution with respect to the starting material) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent system) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product A This compound F Heat (100 °C) under Inert Atmosphere A->F B 2-Methoxyaniline B->F C Pd₂(dba)₃ / XPhos C->F D NaOtBu (Base) D->F E Toluene (Solvent) E->F G Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate F->G

Caption: Buchwald-Hartwig Amination Workflow.

Part 2: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (Target Compound)

This protocol outlines the saponification of the methyl ester to yield the final carboxylic acid, which is the optimal pharmacophore for CSNK2A inhibition.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoateAs synthesized in Part 1-
Lithium Hydroxide (LiOH)Reagent GradeCommercially Available
Tetrahydrofuran (THF)Reagent GradeCommercially Available
Methanol (MeOH)Reagent GradeCommercially Available
WaterDeionized-
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated aqueous NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Saponification_Workflow Start Start with Intermediate 1 Dissolve Dissolve in THF/MeOH/H₂O Start->Dissolve Add_Base Add aq. LiOH Dissolve->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Concentrate Concentrate to remove organic solvents Monitor->Concentrate Upon Completion Wash Wash with Ethyl Acetate Concentrate->Wash Acidify Acidify with 1M HCl to pH 3-4 Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry End Final Product: Target Compound Filter_Dry->End

Caption: Saponification and Product Isolation Workflow.

Biological Evaluation of the Target Compound

The synthesized 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid can be evaluated for its biological activity as a CSNK2A inhibitor using a variety of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Principle: The ability of the compound to inhibit the enzymatic activity of recombinant human CSNK2A is measured. This is typically done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol Outline:

  • Prepare a dilution series of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant CSNK2A enzyme, a suitable peptide substrate, and ATP.

  • Incubate the reaction mixture at room temperature.

  • Add a kinase detection reagent that contains luciferase.

  • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Target Engagement Assay

Principle: This assay determines if the compound can enter cells and bind to its intended target, CSNK2A. A common method is the NanoBRET™ Target Engagement Assay.

Protocol Outline:

  • Transfect cells with a vector expressing CSNK2A fused to a NanoLuc® luciferase.

  • Culture the cells and then treat with a dilution series of the test compound.

  • Add a fluorescent energy transfer probe that binds to CSNK2A.

  • Measure the bioluminescence resonance energy transfer (BRET) signal.

  • A decrease in the BRET signal indicates displacement of the probe by the test compound, confirming target engagement.

  • Calculate the IC₅₀ value for target engagement in a cellular context.

Antiviral Activity Assay

Given the role of CSNK2A in viral replication, the synthesized compound can be tested for its ability to inhibit the replication of relevant viruses (e.g., coronaviruses).[5]

Protocol Outline:

  • Infect a suitable host cell line with the virus.

  • Treat the infected cells with a dilution series of the test compound.

  • After an incubation period, quantify the viral load using methods such as quantitative PCR (qPCR) for viral RNA or a plaque assay to determine the number of infectious virus particles.

  • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

Structure-Activity Relationship (SAR) Insights

The synthetic routes described herein, starting from this compound, provide a platform for extensive SAR studies. Key modifications can be made at the following positions to optimize potency, selectivity, and pharmacokinetic properties:

  • The 6-position of the pyrazine ring: A variety of anilines, aliphatic amines, and alcohols can be introduced via nucleophilic substitution or Buchwald-Hartwig amination to probe the binding pocket of the target kinase.

  • The benzoate moiety: The methyl ester can be converted to a wide range of amides to modulate solubility, cell permeability, and metabolic stability.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel bioactive molecules in medicinal chemistry. Its dual functionality allows for the efficient construction of libraries of compounds for high-throughput screening and lead optimization. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation kinase inhibitors and other targeted therapeutics.

References

Application Notes and Protocols: Strategic Use of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a detailed technical overview and robust experimental protocols for the application of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Suzuki-Miyaura cross-coupling reactions. The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to functionalize it via C-C bond formation is critical for the synthesis of novel molecular entities. As an electron-deficient heteroaryl chloride, this compound presents unique challenges and opportunities compared to more reactive aryl bromides or iodides.[1][2] This document outlines the mechanistic principles, provides field-tested protocols, and offers practical guidance on catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of the Pyrazine Moiety

Pyrazine derivatives are integral components of numerous FDA-approved pharmaceuticals and biologically active compounds. Their role as hydrogen bond acceptors and their unique electronic properties make them valuable pharmacophores. The functionalization of the pyrazine core, therefore, is a central task in synthetic chemistry. The Suzuki-Miyaura reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds, owing to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[3][4]

This compound is a particularly useful building block. It contains an electrophilic chloropyrazine site for cross-coupling and an ester functionality that can be further modified, offering multiple avenues for molecular elaboration. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts necessitates carefully chosen catalyst systems.[1][5] Modern palladium catalysts incorporating bulky, electron-rich phosphine ligands have proven highly effective for activating these less reactive, but more cost-effective and abundant, starting materials.[1][6][7]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, a heteroaryl chloride) and an organoboron species.[4][8] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[5]

  • Transmetalation : The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[4][9]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Coupling_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-Cl pd0->pd_complex dummy1 r1x Ar¹-Cl (this compound) r1x->pd0 ox_add Oxidative Addition pd_r1_r2 Ar¹-Pd(II)L₂-Ar² pd_complex->pd_r1_r2 dummy2 boronic Ar²-B(OH)₂ (Boronic Acid) borate [Ar²-B(OH)₃]⁻ (Activated Borate) boronic->borate + Base base Base (e.g., K₂CO₃) borate->pd_complex transmetal Transmetalation pd_r1_r2->pd0 product Ar¹-Ar² (Coupled Product) pd_r1_r2->product dummy3 red_elim Reductive Elimination dummy1->pd_complex Oxidative Addition dummy2->pd_r1_r2 Transmetalation dummy3->pd0 Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, or solvent may be required for specific substrates.

Reagents and Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Pre-catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (4.5 mol%) or XPhos (4.5 mol%)

  • Base: K₃PO₄ (2.0–3.0 equiv) or K₂CO₃ (2.0-3.0 equiv)[7]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas supply (Nitrogen or Argon).

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.045 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Expert Insight: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is critical. They promote the oxidative addition of the less reactive C-Cl bond and stabilize the active Pd(0) species, preventing catalyst decomposition.[5][7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask. The reaction mixture should be a suspension.

    • Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Secure a condenser to the flask and heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4–16 hours. The disappearance of the starting material (this compound) is a key indicator of completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and ethyl acetate. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes recommended starting conditions for coupling this compound with various boronic acid types, based on established methods for similar heteroaryl chlorides.[2][7][10]

Boronic Acid PartnerRecommended Catalyst/LigandRecommended BaseSolvent SystemTemp (°C)Typical Yield Range
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O100Good to Excellent
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O100Excellent
3-Thiopheneboronic acidPd(OAc)₂ / SPhosK₂CO₃n-Butanol100Good
2-Methylphenylboronic acidPd(Amphos)₂Cl₂K₂CO₃Toluene / H₂O90Good
Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃DME / H₂O90Moderate to Good

Yields are estimates based on analogous reactions in the literature and will vary based on specific substrate and optimization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure proper inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments.
Significant Side Products 1. Homocoupling of boronic acid.2. Protodeborylation of boronic acid.3. Hydrolysis of the ester group.1. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess.2. Ensure the reaction is run under inert conditions; oxygen can promote homocoupling.3. Use a non-nucleophilic base like K₃PO₄ instead of hydroxides. If hydrolysis is unavoidable, the resulting acid can be re-esterified post-purification.
Incomplete Reaction 1. Catalyst deactivation over time.2. Steric hindrance from a bulky boronic acid.1. Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 4 mol%).2. Switch to a more active catalyst system (e.g., one with a more electron-rich ligand) and/or increase reaction time.

Safety Precautions

  • Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Phosphine ligands are air-sensitive and potentially toxic.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reaction: Reactions should be conducted under an inert atmosphere, as some reagents are air-sensitive and to prevent catalyst deactivation.

References

Application Notes and Protocols for the Purity Assessment of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product.[1][2] Impurities, even at trace levels, can compromise the therapeutic performance or pose risks to patients, making their detection and control a critical aspect of drug development and manufacturing.[3][4] This document provides a comprehensive guide to the analytical techniques and protocols for the robust purity assessment of this compound, in line with regulatory expectations such as the ICH Q3A(R2) guidelines.[5][6][7][8]

Regulatory Framework for Impurity Profiling

The International Council for Harmonisation (ICH) provides stringent guidelines for the control of impurities in new drug substances.[5][6][8] According to ICH Q3A(R2), impurities are classified as organic, inorganic, or residual solvents.[5][8] The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[7] A comprehensive impurity profiling strategy is therefore mandatory for regulatory submissions.[1][3]

Orthogonal Analytical Approach

A multi-faceted, orthogonal approach employing several analytical techniques is essential for a thorough purity assessment. This ensures that a wide range of potential impurities, from volatile starting materials to non-volatile degradation products, are effectively detected and quantified. This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC and TGA).

High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities

HPLC is the cornerstone for purity analysis of non-volatile and thermally sensitive compounds, making it the primary technique for assaying the main component and related substances.[9][10] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed for its precision and versatility in separating complex mixtures.[9]

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This mode is chosen due to the moderate polarity of this compound, allowing for good retention and separation on a non-polar stationary phase (e.g., C18).

  • Gradient Elution: A gradient of a polar solvent (e.g., water with a pH modifier) and a less polar organic solvent (e.g., acetonitrile or methanol) is used to ensure the elution of impurities with a wide range of polarities.

  • UV Detection: The aromatic and heteroaromatic nature of the molecule provides strong UV absorbance, enabling sensitive detection. A photodiode array (PDA) detector is recommended to obtain spectral information, which aids in peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC-UV/PDA

HPLC_Workflow

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm
Sample Preparation 100 µg/mL in Acetonitrile:Water (50:50 v/v)
Data Presentation:
Peak Retention Time (min) Area (%) Potential Identity
18.50.08Starting Material/By-product
212.299.75This compound
315.10.12Degradation Product
418.90.05Unknown Impurity

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and volatile organic by-products from the synthesis.[1][3][9][11] The high resolution of GC combined with the identification power of MS provides a robust method for impurity profiling.[11][12]

Causality Behind Experimental Choices:
  • Headspace Sampling: For residual solvents, headspace sampling is preferred to avoid interference from the non-volatile main component.

  • Direct Injection: For other volatile organic impurities, a direct injection of a diluted sample in a suitable solvent is appropriate.

  • Mass Spectrometric Detection: Provides molecular weight information and fragmentation patterns, allowing for the identification of unknown impurities by library searching (e.g., NIST) and spectral interpretation.[11][13]

Experimental Protocol: GC-MS

GCMS_Workflow

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Split (20:1)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-450 amu
Sample Preparation 20 mg/mL in Dichloromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the main component and any significant impurities.[14][15][16][17] Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of the material.[14]

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. It is excellent for a quick assessment of purity by comparing the integrals of the main component's signals to those of impurities.

  • ¹³C NMR and DEPT: Help in determining the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, which is essential for the structural confirmation of the main component and the identification of unknown impurities.[17][18]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C and DEPT Acquisition: Acquire ¹³C and DEPT-135 spectra to identify CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: If necessary for structural confirmation or impurity identification, acquire COSY, HSQC, and HMBC spectra.

  • Data Analysis: Process the spectra and assign the signals to the respective atoms in the molecule. Integrate the signals in the ¹H NMR spectrum to assess the relative purity.

Thermal Analysis for Solid-State Characterization and Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the compound, including its melting point, thermal stability, and the presence of volatile components.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and enthalpy of fusion, and to estimate the purity of crystalline substances.[4][19][20][21] The presence of impurities typically leads to a depression and broadening of the melting peak.[20]

Experimental Protocol: DSC
Parameter Condition
Sample Mass 1-3 mg
Crucible Aluminum, hermetically sealed
Atmosphere Nitrogen, 50 mL/min
Heating Rate 0.5 °C/min to 1 °C/min for purity determination[22]
Temperature Range Ambient to a temperature above the melting point
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the content of residual solvents and water.[23][24][25] It also provides information on the thermal stability and decomposition profile of the material.[23][24]

Experimental Protocol: TGA
Parameter Condition
Sample Mass 5-10 mg
Crucible Platinum or ceramic
Atmosphere Nitrogen, 50 mL/min
Heating Rate 10 °C/min
Temperature Range Ambient to a temperature where complete decomposition occurs

Summary and Conclusion

The purity assessment of this compound requires a comprehensive and orthogonal analytical approach. HPLC is the primary technique for determining the potency and profiling non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purity determination. Thermal analysis (DSC and TGA) offers valuable insights into the solid-state properties and the presence of volatile components. By employing these techniques in a coordinated manner, researchers, scientists, and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, in full compliance with regulatory standards.

References

The Strategic Application of Methyl 4-(6-chloropyrazin-2-yl)benzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazine ring system has emerged as a "privileged scaffold" for the development of targeted kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases make it a cornerstone of numerous drug discovery programs.[1][3] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3][4] Consequently, the development of small molecules that can selectively inhibit specific kinases is a highly pursued therapeutic strategy.

This technical guide focuses on the utility of a key intermediate, Methyl 4-(6-chloropyrazin-2-yl)benzoate , in the synthesis of a new generation of kinase inhibitors. We will delve into the synthetic pathways, provide detailed experimental protocols, and explore the mechanism of action of the resulting compounds, with a particular focus on inhibitors of Casein Kinase 2 (CSNK2A).

This compound: A Versatile Building Block

This compound is a strategically designed chemical intermediate that offers medicinal chemists a robust platform for generating diverse libraries of potential kinase inhibitors. Its structure incorporates several key features:

  • A chloropyrazine ring , which serves as an electrophilic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments to probe the kinase active site.

  • A phenyl ring , which can be further functionalized to enhance binding affinity and selectivity.

  • A methyl ester , which can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often crucial for biological activity, as the carboxylate can form key salt bridges with conserved lysine residues in the kinase ATP-binding site.

The synthesis of this key intermediate is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds.[5]

Synthetic Workflow: From Starting Materials to Final Inhibitor

The overall synthetic strategy for utilizing this compound to generate potent kinase inhibitors can be conceptualized in a three-stage process:

  • Core Synthesis: Formation of the pyrazine-phenyl scaffold via Suzuki coupling.

  • Diversification: Introduction of various amine-containing side chains through a nucleophilic aromatic substitution (SNAr) reaction.

  • Final Modification: Hydrolysis of the methyl ester to the bioactive carboxylic acid.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification cluster_2 Stage 3: Final Modification A 2,6-Dichloropyrazine C This compound A->C Suzuki Coupling Pd Catalyst, Base B 4-(Methoxycarbonyl)phenylboronic acid B->C E Substituted Pyrazine Ester C->E SNAr Reaction Base D Amine (R-NH2) D->E F Final Kinase Inhibitor (Carboxylic Acid) E->F Ester Hydrolysis (e.g., LiOH) G cluster_0 CSNK2A Signaling Hub cluster_1 Downstream Pathways cluster_2 Cellular Outcomes CSNK2A CSNK2A NFKB NF-κB Pathway CSNK2A->NFKB Activates AKT PI3K/AKT Pathway CSNK2A->AKT Activates P53 p53 Pathway CSNK2A->P53 Modulates Proliferation Cell Proliferation & Survival NFKB->Proliferation Apoptosis Apoptosis Evasion NFKB->Apoptosis AKT->Proliferation P53->Apoptosis Inhibitor Pyrazine Inhibitor Inhibitor->CSNK2A Inhibition

References

Application Notes and Protocols for X-ray Crystallography of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for obtaining the single-crystal X-ray structure of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this protocol is designed to be a self-validating system, guiding researchers through a logical and efficient workflow from material preparation to final structure refinement and validation. The causality behind each experimental choice is explained to empower the user with a deep understanding of the crystallographic process. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical synthesis and laboratory techniques.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. X-ray crystallography stands as the gold standard for determining molecular structures with atomic-level precision[1][2]. For a molecule like this compound, which incorporates a biologically relevant pyrazine scaffold, a detailed crystal structure can provide invaluable insights into its intermolecular interactions, conformational preferences, and potential binding modes to biological targets. This knowledge is critical for rational drug design and the development of novel materials.

This protocol outlines a systematic approach to determine the crystal structure of this compound, beginning with the crucial step of growing high-quality single crystals and proceeding through data collection, structure solution, and refinement.

Compound Characteristics and Preparation

A prerequisite for successful crystallization is the purity of the starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals or inaccurate structural models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O₂[3]
Molecular Weight 248.67 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Storage Sealed in a dry environment at 2-8°C[3]
Purity Assessment and Purification Protocol

Before attempting crystallization, the purity of this compound should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. A purity of >98% is highly recommended for crystallization trials.

If impurities are detected, the following purification protocol is suggested:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC).

    • Procedure: Dissolve the crude compound in a minimal amount of dichloromethane (DCM) and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure compound.

  • Recrystallization (for bulk purification):

    • If a suitable single solvent for recrystallization is identified during the screening for single crystal growth (see Section 3), this can also be used for bulk purification. The principle involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization of the pure compound, leaving impurities in the mother liquor[4].

The Crucial Step: Growing High-Quality Single Crystals

The success of an X-ray crystallography experiment hinges on the quality of the single crystal. For a novel compound like this compound, a systematic screening of crystallization conditions is essential. The following protocol is designed to explore a range of solvents and techniques to maximize the chances of obtaining diffraction-quality crystals.

Rationale for Solvent Selection

The choice of solvent is critical, as it influences the solubility and the growth of the crystal lattice[5]. Based on the structure of this compound (an aromatic ester with polar nitrogen and oxygen atoms, and a nonpolar chlorinated aromatic system), a range of solvents with varying polarities should be screened.

Table 2: Suggested Solvents for Crystallization Screening

SolventPolarity IndexRationale
Hexanes 0.1Nonpolar, to test for low solubility.
Toluene 2.4Aromatic, may interact favorably with the phenyl and pyrazinyl rings.
Dichloromethane (DCM) 3.1Moderately polar, good solvent for many organic compounds.
Ethyl Acetate 4.4Moderately polar ester, may have favorable interactions.
Acetone 5.1Polar aprotic, good solvent for a wide range of compounds.
Acetonitrile 5.8Polar aprotic, often used in crystallization.
Methanol/Ethanol 5.1 / 4.3Polar protic, capable of hydrogen bonding.
Crystallization Techniques

Several techniques should be employed in parallel to explore different pathways to crystal nucleation and growth[6]. For each solvent or solvent system, the following methods are recommended:

This is the simplest method and often a good starting point[6].

  • Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and observe over several days to weeks.

This technique is effective when the compound's solubility is significantly temperature-dependent.

  • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60°C).

  • Filter the hot solution into a clean vial.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for slow cooling to room temperature.

This is a powerful technique for small amounts of material and allows for a very slow change in solvent composition.

  • Dissolve the compound in a "good" solvent (one in which it is readily soluble) in a small, open inner vial.

  • Place this inner vial inside a larger, sealed outer vial containing a "poor" solvent (one in which the compound is sparingly soluble, and which is more volatile than the "good" solvent).

  • Over time, the vapor from the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

Table 3: Suggested Solvent Systems for Vapor Diffusion

Good Solvent (Inner Vial)Poor Solvent (Outer Vial)
DichloromethaneHexanes
TolueneHexanes
AcetoneDiethyl Ether
MethanolDiethyl Ether

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Material Preparation cluster_screening Crystallization Screening cluster_outcome Outcome Purification Compound Purification (>98% Purity) Solvent_Selection Solvent Selection (Table 2) Purification->Solvent_Selection Slow_Evap Slow Evaporation Solvent_Selection->Slow_Evap Slow_Cool Slow Cooling Solvent_Selection->Slow_Cool Vapor_Diff Vapor Diffusion Solvent_Selection->Vapor_Diff Crystals Single Crystals (>0.1 mm) Slow_Evap->Crystals No_Crystals No Crystals / Poor Quality Slow_Evap->No_Crystals Slow_Cool->Crystals Slow_Cool->No_Crystals Vapor_Diff->Crystals Vapor_Diff->No_Crystals No_Crystals->Solvent_Selection Iterate with new conditions

Caption: Workflow for single-crystal growth of this compound.

X-ray Diffraction Data Collection

Once a suitable crystal (ideally > 0.1 mm in all dimensions, with sharp edges and no visible defects) is obtained, it is ready for X-ray diffraction analysis[1].

Crystal Mounting
  • Carefully select a single crystal under a microscope.

  • Using a cryoloop, scoop the crystal from the mother liquor.

  • Quickly mount the crystal on a goniometer head.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

Data Collection Strategy

Data should be collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Preliminary Screening: Collect a few initial frames to assess the crystal quality and determine the unit cell parameters.

  • Unit Cell Determination: The diffraction spots from the initial frames are indexed to determine the crystal lattice parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy. It is common to collect data in multiple runs with different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

Data Reduction and Integration
  • The raw diffraction images are processed to integrate the intensities of the diffraction spots.

  • Corrections for Lorentz and polarization effects are applied.

  • An absorption correction should be applied, especially if the crystal is large or contains heavy atoms.

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem and obtain an initial electron density map. Software packages such as SHELXT or SIR are commonly used for this purpose.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure. This is an iterative process:

  • Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: The displacement parameters are refined anisotropically to model the thermal motion of the atoms as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is continued until the model converges, as indicated by a stable R-factor and minimal shifts in the refined parameters.

Visualizing the Structure Determination Workflow

Structure_Determination_Workflow cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution_refinement Structure Solution and Refinement cluster_output Final Output Mount_Crystal Mount and Cool Crystal Collect_Data Collect Diffraction Data Mount_Crystal->Collect_Data Integrate_Data Integrate Intensities Collect_Data->Integrate_Data Scale_Merge Scale and Merge Data Integrate_Data->Scale_Merge Solve_Structure Solve Phase Problem (Direct Methods) Scale_Merge->Solve_Structure Refine_Model Refine Atomic Model (Least-Squares) Solve_Structure->Refine_Model Validate_Structure Validate Final Structure Refine_Model->Validate_Structure Final_Structure Final Crystal Structure (CIF File) Validate_Structure->Final_Structure

Caption: Overall workflow for X-ray crystal structure determination.

Structure Validation and Deposition

The final refined structure must be validated to ensure its quality and chemical reasonableness.

Validation

The checkCIF routine, provided by the International Union of Crystallography (IUCr), is the standard tool for validating crystallographic information files (CIFs). It checks for inconsistencies in the data and the refined model and generates a report with alerts that should be addressed.

Data Deposition

For the benefit of the scientific community, it is standard practice to deposit the final crystal structure data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures[4]. Upon deposition, a unique CCDC number will be assigned to the structure.

Conclusion

This protocol provides a comprehensive and scientifically grounded framework for the successful determination of the single-crystal X-ray structure of this compound. By following a systematic approach to crystallization and employing standard techniques for data collection and structure refinement, researchers can obtain a high-quality structural model. This information is paramount for advancing our understanding of this compound's properties and for its potential applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis, offering in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes. Here, we move beyond simple protocols to explain the causality behind the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazine synthesis are a frequent challenge and can often be traced back to several key factors. Classical synthesis methods, while foundational, can be associated with poor yields under unoptimized conditions[1]. Let's break down the primary culprits and how to address them systematically.

  • Incomplete Reaction: The initial condensation or the final cyclization may not be proceeding to completion.

    • Causality: The activation energy for the reaction may not be met, or the reaction may have reached equilibrium prematurely.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction duration and prevent product degradation from prolonged heating[2].

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the reaction's efficiency.

    • Causality: The solvent polarity can influence the solubility of reactants and intermediates, and the stability of transition states. The strength and steric bulk of the base can affect the rate of deprotonation and minimize side reactions. The catalyst's activity and loading determine the reaction rate.

    • Solution: A systematic screening of these parameters is recommended. For instance, in the dehydrogenative coupling of 2-phenylglycinol, switching the solvent from toluene to 1,4-dioxane has been shown to increase the yield. Similarly, potassium hydride (KH) has proven more effective than other bases like tBuOK or NaOMe in certain reactions[1][2].

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired pyrazine.

    • Causality: Competing reaction pathways, such as polymerization or the formation of other heterocyclic systems, can be favored under certain conditions.

    • Solution: Identifying potential side reactions through techniques like NMR or GC-MS is the first step. Once identified, you can adjust the reaction conditions to disfavor their formation. For example, lowering the reaction temperature can often minimize polymerization[1].

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Causality: Overly acidic or basic conditions during the workup, or excessive heat during purification, can lead to the decomposition of the target molecule[2].

    • Solution: Employ milder reagents and conditions where possible. For example, if your product is acid-sensitive, consider a neutral or slightly basic aqueous workup.

Q2: I am observing a significant amount of Strecker aldehydes as byproducts in my Maillard reaction-based pyrazine synthesis. What is the cause and how can I minimize their formation?

A2: The formation of Strecker aldehydes is a very common side reaction in Maillard-type pyrazine syntheses, which typically involve the reaction of amino acids with reducing sugars or other dicarbonyl compounds.

  • Causality: Strecker degradation is a reaction cascade that converts an α-amino acid into an aldehyde with one fewer carbon atom. The reaction is initiated by the interaction of the amino acid with a dicarbonyl compound, an intermediate in the Maillard reaction. The process involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the Strecker aldehyde and an α-aminoketone, which is a key precursor for pyrazine formation.

  • Mitigation Strategies:

    • Control of Reaction Temperature and Time: Excessive heat can favor the Strecker degradation pathway. Carefully optimizing the temperature and reaction time can help to maximize pyrazine formation while minimizing the formation of Strecker aldehydes.

    • pH Control: The pH of the reaction medium can influence the rate of both pyrazine formation and Strecker degradation. While slightly alkaline conditions can promote pyrazine formation, extreme pH values should be avoided[3]. A systematic pH screening is advisable.

    • Choice of Amino Acid: The structure of the amino acid can influence the propensity for Strecker aldehyde formation.

    • Alternative Synthetic Routes: If Strecker aldehydes remain a significant issue, consider alternative pyrazine synthesis methods that do not rely on the Maillard reaction, such as the Gutknecht or Staedel-Rugheimer syntheses.

Q3: My reaction mixture, derived from sugars and an ammonia source, contains imidazole byproducts that are difficult to separate from my desired pyrazine. How can I address this?

A3: The co-formation of imidazoles is a known issue when using sugars and ammonia or amines as precursors for pyrazines.

  • Causality: Imidazoles are formed through the reaction of dicarbonyl compounds (generated from sugar degradation) with ammonia and an aldehyde. This reaction, known as the Radziszewski synthesis, competes with the pyrazine formation pathway.

  • Troubleshooting and Purification:

    • Reaction Condition Optimization: The ratio of reactants and the reaction temperature can influence the relative rates of pyrazine and imidazole formation. Experimenting with these parameters may help to favor the desired product.

    • Selective Extraction: Liquid-liquid extraction (LLE) can be a powerful tool for separation. It has been demonstrated that using a non-polar solvent like hexane for extraction can selectively pull the less polar pyrazines into the organic phase, leaving the more polar imidazole byproducts in the aqueous phase[4][5]. In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles[4][5].

    • Column Chromatography: If extraction is insufficient, column chromatography on silica gel is an effective method for separating pyrazines from imidazoles. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can provide good separation[4][5].

Troubleshooting Workflow

Here is a logical workflow to guide you through troubleshooting common issues in pyrazine synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Pyrazine Synthesis start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Verify Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Assess Reagent Purity (Starting Materials, Solvents, Catalysts) start->check_reagents analyze_byproducts Identify Side Products (NMR, GC-MS, LC-MS) check_reaction->analyze_byproducts Parameters Correct optimize_conditions Systematically Optimize Conditions (Solvent, Base, Catalyst Screening) check_reaction->optimize_conditions Parameters Suboptimal check_reagents->analyze_byproducts Reagents Pure check_reagents->optimize_conditions Reagents Impure low_yield_path Low Yield Pathway analyze_byproducts->low_yield_path Low Yield impurity_path Impurity Pathway analyze_byproducts->impurity_path Known Impurities low_yield_path->optimize_conditions modify_workup Modify Workup/Purification (Selective Extraction, Chromatography, Recrystallization) impurity_path->modify_workup change_route Consider Alternative Synthetic Route optimize_conditions->change_route No Improvement success Successful Synthesis optimize_conditions->success Yield Improved modify_workup->change_route Separation Fails modify_workup->success Product Pure change_route->success New Route Successful

Caption: A decision-tree diagram for troubleshooting common issues in pyrazine synthesis.

Reaction Mechanisms: The Root of Side Reactions

Understanding the mechanisms of both the desired reaction and potential side reactions is paramount for effective troubleshooting.

Desired Pyrazine Formation (via Condensation)

The most common route to pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized.

PyrazineFormation Mechanism of Pyrazine Formation via Condensation reactants 1,2-Diamine + 1,2-Dicarbonyl condensation1 Initial Condensation (-H2O) reactants->condensation1 intermediate1 Imino-enol Intermediate condensation1->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dihydropyrazine Dihydropyrazine Intermediate cyclization->dihydropyrazine oxidation Oxidation (-2H) dihydropyrazine->oxidation pyrazine Pyrazine Product oxidation->pyrazine SideReactions Common Side Reaction Pathways cluster_strecker Strecker Degradation cluster_imidazole Imidazole Formation amino_acid α-Amino Acid schiff_base Schiff Base Formation amino_acid->schiff_base dicarbonyl_s Dicarbonyl dicarbonyl_s->schiff_base decarboxylation Decarboxylation schiff_base->decarboxylation hydrolysis Hydrolysis decarboxylation->hydrolysis strecker_aldehyde Strecker Aldehyde hydrolysis->strecker_aldehyde aminoketone α-Aminoketone hydrolysis->aminoketone dicarbonyl_i Dicarbonyl condensation_i Condensation Cascade dicarbonyl_i->condensation_i ammonia Ammonia/Amine ammonia->condensation_i aldehyde Aldehyde aldehyde->condensation_i imidazole Imidazole Byproduct condensation_i->imidazole

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 4-(6-chloropyrazin-2-yl)benzoate . This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the cross-coupling of electron-deficient heterocyclic halides with functionalized arylboronic esters. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this important synthetic transformation effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions and common hurdles faced during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction for this compound is showing low to no yield. What are the first things I should check?

A1: When encountering a low or non-existent yield, a systematic check of your reaction parameters is the most effective approach. Start by assessing these critical factors:

  • Catalyst and Ligand Integrity: The choice of palladium catalyst and ligand is paramount, especially when dealing with a less reactive aryl chloride like 2-chloropyrazine.[1] Ensure that your palladium source, whether a pre-catalyst or generated in situ, is active and that the phosphine ligands have not been oxidized.[2] For challenging couplings involving electron-deficient heterocycles, consider using more robust and electron-rich Buchwald-type ligands such as SPhos or XPhos.[3]

  • Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[2] Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction can lead to catalyst deactivation and homocoupling side products.[3]

  • Reagent Quality and Stoichiometry: Verify the purity of your starting materials: 2,6-dichloropyrazine and methyl 4-(boronobenzoate) or its corresponding boronic acid/ester. Ensure the boronic acid or ester has not degraded, a common issue known as protodeboronation.[2] A slight excess of the boronic acid partner (typically 1.2-1.5 equivalents) is often beneficial.[4]

  • Base Selection and Solubility: The base is crucial for the transmetalation step.[3] The strength and solubility of the base can significantly influence the reaction rate. For this coupling, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[1] If using an aqueous base solution, ensure vigorous stirring to overcome phase separation.[3]

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: The most common side products in this Suzuki coupling are typically from homocoupling and protodeboronation.

  • Homocoupling: This results in the formation of dimers of your starting materials (e.g., a biphenyl ester from the boronic acid). This is often a sign of oxygen contamination, which can interfere with the catalytic cycle.

    • Solution: Ensure your reaction mixture is thoroughly degassed before the addition of the palladium catalyst.[3] Maintain a positive pressure of an inert gas throughout the reaction.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of methyl benzoate and consuming your nucleophile.[3] This side reaction is often promoted by excess water or overly harsh basic conditions.

    • Solution: Use anhydrous reagents and solvents where possible. If protodeboronation is a persistent issue, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[3]

Q3: The 2-chloropyrazine starting material is known to be electron-deficient. How does this impact the reaction conditions?

A3: The electron-deficient nature of the pyrazine ring has a dual effect. On one hand, it can make the C-Cl bond more susceptible to oxidative addition by the palladium catalyst. However, the nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, potentially inhibiting catalysis.[1] This necessitates a careful selection of the catalyst system. Specialized palladium catalysts, such as those with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, are often required to achieve good yields with chloropyrazine substrates.[1][3]

Q4: My product appears to be contaminated with tin residues after purification. What is the likely cause and how can I avoid this?

A4: If you are employing a Stille coupling as an alternative to the Suzuki reaction, tin residues are a common purification challenge. The Stille reaction uses organotin compounds instead of boronic acids.[5]

  • Solution: Purification to remove tin byproducts can be challenging. While effective, the toxicity of organostannanes is a significant drawback.[6] For this reason, the Suzuki-Miyaura coupling is often the preferred method. If you must use a Stille coupling, rigorous column chromatography and sometimes treatment with a fluoride source can help to remove tin impurities.

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Low Conversion of 2,6-Dichloropyrazine

If you observe a significant amount of unreacted 2,6-dichloropyrazine after the reaction, consider the following troubleshooting workflow:

G start Low Conversion of 2,6-Dichloropyrazine catalyst Is the Catalyst System Active and Appropriate? start->catalyst temp Is the Reaction Temperature Optimal? catalyst->temp Yes solution1 Switch to a more active pre-catalyst (e.g., XPhos Pd G3/G4). Increase catalyst loading (2-5 mol%). Use bulky, electron-rich ligands. catalyst->solution1 No base Is the Base Effective? temp->base Yes solution2 Screen a range of temperatures (e.g., 80-110 °C). Excessive heat can degrade catalyst. temp->solution2 No reagents Are Reagents High Purity? base->reagents Yes solution3 Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Ensure adequate mixing if biphasic. base->solution3 No solution4 Use fresh, high-purity reagents. Confirm integrity of boronic ester. reagents->solution4 No

Caption: Troubleshooting workflow for low starting material conversion.

Problem 2: Predominance of Protodeboronation Byproduct (Methyl Benzoate)

The presence of a significant amount of methyl benzoate suggests that your boronic acid partner is degrading faster than it is coupling.

Possible Cause Explanation Recommended Solution
Excess Water Water, especially in combination with the base, can hydrolyze the C-B bond.[3]Use anhydrous solvents and reagents. Dry the base before use.
Inappropriate Base A base that is too strong or generates too much water can accelerate protodeboronation.Switch to a non-aqueous base like K₃PO₄ or consider using KF.[7]
Boronic Acid Instability Electron-deficient boronic acids can be inherently less stable.[2]Use the more stable pinacol ester (BPin) or MIDA ester of methyl 4-boronobenzoate.[3]
Prolonged Reaction Time/High Temperature Extended exposure to heat and basic conditions can promote degradation.Monitor the reaction closely and stop it once the limiting reagent is consumed. Optimize for the lowest effective temperature.

Experimental Protocols

The following is a generalized, starting-point protocol for the Suzuki-Miyaura coupling to synthesize this compound. This should be considered a baseline for further optimization.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Recommended Condition Rationale/Comments
Aryl Halide 2,6-Dichloropyrazine1.0 equivalent
Boronic Ester Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate1.2 - 1.5 equivalents
Palladium Pre-catalyst XPhos Pd G31-2 mol%
Ligand XPhos1.1 - 1.2 equivalents relative to Palladium
Base K₃PO₄ (finely powdered)2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (10:1)Degassed prior to use. Total concentration of 0.1 - 0.5 M.[4]
Temperature 80 - 110 °CTo be optimized.[3]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst degradation.[2]

Step-by-Step Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification a 1. Add solids (Aryl Halide, Boronic Ester, Base) to an oven-dried flask with a stir bar. b 2. Seal the flask and purge with inert gas (e.g., Argon) for 5-10 minutes. a->b c 3. Under positive inert gas pressure, add the Palladium pre-catalyst and ligand. b->c d 4. Add degassed solvent via syringe. c->d e 5. Place the flask in a preheated oil bath and stir vigorously. d->e f 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. e->f g 7. Cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). f->g h 8. Wash with water and brine. Dry the organic layer over Na₂SO₄. g->h i 9. Filter and concentrate under reduced pressure. h->i j 10. Purify the crude product by flash column chromatography. i->j

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Strategies to minimize impurities in Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-(6-chloropyrazin-2-yl)benzoate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and minimize impurities during its synthesis, which is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Our focus is on providing practical, cause-and-effect-driven solutions to common challenges encountered in the lab.

Troubleshooting Guide: Identifying and Mitigating Specific Impurities

This section addresses specific issues you may encounter during your synthesis. Each question tackles a common impurity, explains its origin, and provides actionable strategies for its removal or prevention.

Q1: My LC-MS/NMR analysis shows a significant byproduct with a mass corresponding to dimethyl 4,4'-biphenyl dicarboxylate. What is this impurity and how can I prevent it?

This impurity is the result of boronic acid homocoupling , a common side reaction in Suzuki couplings where two molecules of the boronic acid starting material (methyl 4-(dihydroxyboryl)benzoate) dimerize.[1][2] This byproduct not only reduces the yield of your desired product but can also be challenging to separate due to similar polarity.

Root Causes & Mechanistic Insight:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the unwanted coupling of two boronic acid molecules.[2][3]

  • Palladium(II) Precatalyst: Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst can lead to a direct, stoichiometric reaction with the boronic acid to form the dimer and the active Pd(0) catalyst. This is often a problem at the start of the reaction before the main catalytic cycle is established.[3]

Mitigation Strategies:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure all solvents are thoroughly degassed using methods like a nitrogen/argon sparge, freeze-pump-thaw cycles, or sonication under vacuum. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.[3]

  • Catalyst Selection: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a system that rapidly generates Pd(0) in situ to minimize the amount of Pd(II) available for homocoupling at the reaction's outset.

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[3]

  • Reaction Order of Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly deoxygenated.

Q2: I've isolated a byproduct identified as Methyl 4-(pyrazin-2-yl)benzoate, where the chloro-substituent is missing. What is the cause of this dehalogenation?

You are observing hydrodehalogenation , a side reaction where the chloro group on the pyrazine ring is replaced by a hydrogen atom.[4] This is a frequent issue in cross-coupling reactions, particularly with highly active catalyst systems.[5]

Root Causes & Mechanistic Insight:

  • Hydride Source: The primary cause is the presence of a hydride (H⁻) source that intercepts a palladium intermediate in the catalytic cycle. Potential hydride sources include:

    • Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex, generating hydride species.[4]

    • Bases: Certain bases or impurities within them can act as hydride donors.

    • Water: Water can be involved in pathways that lead to hydrodehalogenation, especially with certain ligands and substrates.[6]

  • Catalyst/Ligand Choice: Highly active, electron-rich phosphine ligands can sometimes promote this reductive pathway, competing with the desired transmetalation step.[4]

Mitigation Strategies:

  • Solvent Selection: Switch to aprotic solvents such as toluene, dioxane, or THF. If a protic solvent is necessary, ensure it is rigorously dried.

  • Base Selection: Use a weaker, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) are generally preferred over hydroxides or alkoxides in this context. Ensure the base is of high purity.

  • Ligand Tuning: The choice of phosphine ligand is critical. While bulky, electron-rich ligands are often effective for cross-coupling, screening different ligands (e.g., SPhos, XPhos) can help find an optimal balance that favors the desired product over dehalogenation.[7]

Q3: My final product is contaminated with Methyl 4-(6-chloropyrazin-2-yl)benzoic acid. Why did my ester hydrolyze and how can I avoid it?

The presence of the carboxylic acid is due to the hydrolysis of the methyl ester . This typically occurs when the reaction or workup conditions are too basic, especially in the presence of water.[8][9]

Root Causes & Mechanistic Insight:

  • Excess Base/Strong Base: Using a strong base (like NaOH or KOH) or a large excess of a weaker base (like K₂CO₃) in combination with water (even trace amounts in solvents) can saponify the ester.

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of hydrolysis, particularly under basic conditions.[10]

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods under basic, aqueous conditions increases the likelihood of hydrolysis.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the amount of base used. Use the minimum effective amount, typically 2-3 equivalents.

  • Optimize Base and Solvent: Use a base like K₂CO₃ or Cs₂CO₃ in an anhydrous aprotic solvent (e.g., dry dioxane or toluene) to minimize the presence of water and strong nucleophiles.

  • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Aqueous Workup: When performing the aqueous workup, neutralize the basic reaction mixture promptly with a mild acid (e.g., dilute HCl or NH₄Cl solution) under cold conditions (ice bath) before extraction to prevent hydrolysis during this step.

Q4: My ICP-MS analysis indicates unacceptable levels of residual palladium in my final, purified product. What are the best strategies for removal?

Residual palladium is a critical impurity, especially in pharmaceutical applications, and must be controlled to very low (ppm) levels.[11] Standard purification methods like silica gel chromatography are often not sufficient to remove all palladium species, which can be non-polar and co-elute with the product.[12][13]

Root Causes & Mechanistic Insight:

  • Stable Palladium Complexes: The palladium catalyst can form stable, soluble complexes with phosphine ligands or the product itself, making them difficult to remove by simple filtration or extraction.[14]

  • Colloidal Palladium: Palladium can form colloidal nanoparticles (palladium black) which may be difficult to filter completely.[15]

Mitigation Strategies:

  • Metal Scavenging: This is a highly effective method. After the reaction is complete, the crude mixture can be treated with a scavenger.

    • Thiol-based Scavengers: Silica-bound thiols (e.g., SiliaMetS Thiol) or polymers with thiol functionality (e.g., Si-TMT resin) are very effective at binding palladium.[16]

    • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb palladium residues, although its effectiveness can vary.

  • Specialized Crystallization: Sometimes, palladium can be purged by carefully selecting a crystallization solvent system that selectively precipitates the desired product while leaving palladium impurities in the mother liquor.

  • Extraction with Aqueous Thiolates: Washing the organic solution of the product with an aqueous solution of a compound like sodium thioglycolate or N-acetylcysteine can extract palladium into the aqueous phase.

Impurity Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing common impurities.

G start Impurity Detected in This compound q_mass Identify Impurity by Mass (LC-MS) & Structure (NMR) start->q_mass homo Homocoupling Product: Dimethyl 4,4'-biphenyl dicarboxylate q_mass->homo Mass = Dimer of Boronic Ester dehalo Dehalogenated Product: Methyl 4-(pyrazin-2-yl)benzoate q_mass->dehalo Mass = Product - Cl + H hydrolysis Hydrolysis Product: Corresponding Carboxylic Acid q_mass->hydrolysis Mass = Product - CH₂ + H (or Acidic Proton in NMR) pd High Palladium Content (by ICP-MS) q_mass->pd Elemental Analysis sol_homo Root Cause: Oxygen, Pd(II) Solutions: 1. Rigorously Degas Solvents 2. Use Pd(0) Precatalyst 3. Maintain Inert Atmosphere homo->sol_homo sol_dehalo Root Cause: Hydride Source Solutions: 1. Use Anhydrous Aprotic Solvents 2. Screen Ligands/Bases 3. Avoid Alcoholic Solvents dehalo->sol_dehalo sol_hydrolysis Root Cause: Excess Base, Water Solutions: 1. Control Base Stoichiometry 2. Use Anhydrous Conditions 3. Control Temp & Reaction Time hydrolysis->sol_hydrolysis sol_pd Root Cause: Stable Pd Complexes Solutions: 1. Use Metal Scavengers (e.g., Si-Thiol) 2. Treat with Activated Carbon 3. Specialized Recrystallization pd->sol_pd

Caption: Troubleshooting workflow for minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Suzuki coupling reaction to proactively ensure high purity?

To ensure high purity from the outset, focus on these critical parameters:

  • Atmosphere: The rigorous exclusion of oxygen is paramount to prevent homocoupling.[2][3]

  • Reagent Quality: Use high-purity starting materials, bases, and ligands. Impurities in these reagents can inhibit the catalyst or act as sources for side reactions.

  • Solvent Choice: Use anhydrous, aprotic solvents to minimize dehalogenation and hydrolysis side reactions.[4]

  • Temperature: Maintain consistent and controlled heating. Overheating can accelerate side reactions and product degradation.

Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling:[17]

  • HPLC/UPLC: The primary tool for quantifying the purity of the main component and detecting impurities.[18][19]

  • LC-MS: Essential for identifying unknown impurities by providing accurate mass data, which is crucial for determining their molecular formula and proposing structures.[20]

  • NMR Spectroscopy: Provides definitive structural information for both the final product and any isolated impurities.

  • GC-MS: Useful for identifying volatile organic impurities, such as residual solvents.[21]

  • ICP-MS or ICP-OES: The gold standard for quantifying trace elemental impurities, especially residual palladium catalyst.[21][22]

Data Summary & Protocols

Table 1: Summary of Common Impurities and Mitigation Strategies
Impurity NameCommon Cause(s)Key Prevention StrategyPurification Tip
Homocoupling Dimer Oxygen in reaction; Pd(II) precatalystRigorous deoxygenation of all reagents and solvents.[3]Difficult to separate by chromatography; prevention is key.
Dehalogenated Product Hydride sources (e.g., protic solvents, base impurities)Use anhydrous, aprotic solvents (Toluene, Dioxane).[4]Careful column chromatography may allow separation.
Hydrolyzed Product (Acid) Excess base, water, high temperatureControl base stoichiometry and use anhydrous conditions.[8]Can be removed by a mild basic wash (e.g., aq. NaHCO₃) during workup.
Residual Palladium Stable Pd-ligand or Pd-product complexesAdd catalyst last to a deoxygenated mixture.Post-reaction treatment with a metal scavenger or activated carbon.[13]
Protocol 1: General Procedure for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[23] The goal is to dissolve the impure solid in a hot solvent and allow the desired compound to slowly form pure crystals upon cooling, leaving impurities behind in the solvent.[24][25]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at room temperature or below. Test small amounts in various solvents (e.g., ethanol, ethyl acetate, toluene, heptane, or mixtures thereof).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture (e.g., on a hot plate) with stirring until the solvent boils.[26]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding too much solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or palladium black) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[27] Rushing this step can trap impurities.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.[25]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Addressing Solubility Challenges of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for a common but critical challenge: the poor aqueous solubility of test compounds, exemplified here by Methyl 4-(6-chloropyrazin-2-yl)benzoate. Low solubility can significantly impact data quality, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide is designed to equip you with the expertise to diagnose, troubleshoot, and overcome these issues effectively.

Section 1: Understanding the Challenge - Physicochemical Profile
Q1: What are the structural features of this compound that contribute to its low aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure. This compound incorporates several features that favor low water solubility, classifying it as a "brick-dust" or "grease-ball" type molecule—compounds that are often highly crystalline and/or lipophilic.[4]

  • Aromatic Systems: The molecule contains both a benzene and a pyrazine ring. These large, rigid, and hydrophobic structures are energetically unfavorable to accommodate within the hydrogen-bonding network of water.

  • Crystal Lattice Energy: Planar aromatic molecules like this one can pack tightly into a stable crystal lattice. A significant amount of energy is required to break this lattice apart for the molecules to be solvated by water, resulting in low solubility.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020718-59-5[6][7]
Molecular Formula C₁₂H₉ClN₂O₂[6]
Molecular Weight 248.67 g/mol [6]
Appearance Likely a white or off-white crystalline solidInferred
Key Features Heterocyclic (Pyrazine), Aromatic, Ester, Halogenated[6]
Predicted Solubility Low in aqueous media, higher in organic solvents like DMSOInferred from structure
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A2: Direct dissolution of a highly lipophilic compound in an aqueous buffer is almost always unsuccessful. The standard and correct first step is to prepare a high-concentration stock solution in a suitable organic solvent.

Best Practice: Use 100% dimethyl sulfoxide (DMSO).[8] It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules used in drug discovery.[2] Prepare a stock solution at a high concentration (e.g., 10-50 mM) to ensure the final volume of DMSO added to your assay remains minimal.

Q3: I observed precipitation when diluting my DMSO stock into the assay buffer. Why does this happen and how can I fix it?

A3: This is a very common issue known as "crashing out."[1] It occurs because the compound is rapidly transferred from a favorable organic environment (100% DMSO) to an unfavorable aqueous one. The solubility limit in the final assay buffer is exceeded, causing the compound to precipitate.

The key is to control the dilution process. Instead of a single large dilution step, a serial dilution approach is highly recommended.[9] This method maintains a more stable solvent environment during dilution, minimizing the abrupt solvent shift.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B C Review Final Compound Concentration (Is it above kinetic solubility limit?) B->C DMSO OK E Action: Perform Serial Dilution (Instead of a single large dilution) B->E Too High D Visually Inspect DMSO Stock (Is it fully dissolved before dilution?) C->D Concentration OK F Action: Lower Final Test Concentration C->F Too High D->E Stock OK G Action: Re-dissolve Stock (Vortex, gentle heat, sonicate) D->G Precipitate in Stock H Problem Resolved? E->H F->H G->D I Proceed to Advanced Strategies (Co-solvents, Excipients) H->I No

Caption: Troubleshooting workflow for addressing compound precipitation.

Q4: What is the maximum concentration of DMSO acceptable in my assay?

A4: This is a critical parameter for data integrity. While DMSO is an excellent solvent, it is not biologically inert. High concentrations can lead to cytotoxicity, altered cell membrane permeability, and direct interference with protein function.

General Rule of Thumb: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% , and almost always under 1%.[1][9] You must always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any solvent-induced effects from your results.

Q5: How can I be certain my compound is truly dissolved and not just a fine suspension?

A5: Undetected precipitation is a major source of experimental error. A solution that appears clear to the naked eye may still contain non-dissolved particles. Here are three methods to verify true dissolution:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through your solution in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid), meaning the compound is not truly dissolved.[10]

  • Turbidity/Nephelometry: Use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in the signal over a vehicle control indicates the presence of particulate matter.[8][11]

  • Filtration Test: Prepare your compound solution and pass it through a 0.22 µm syringe filter, which removes undissolved particles. A significant drop in concentration after filtration, as measured by a suitable analytical method (e.g., HPLC-UV, LC-MS), confirms that the compound was not fully dissolved initially.[10]

Section 3: Advanced Solubilization Strategies
Q6: My compound still precipitates at the desired concentration, even with optimized DMSO dilution. What are my next options?

A6: When simple dilution fails, you must modify the composition of your assay buffer to increase its solubilizing capacity. This involves using co-solvents or specialized solubilizing excipients. The choice depends on the specific requirements and tolerance of your assay system.

Strategy 1: Co-solvent Optimization While DMSO is the default, other water-miscible organic solvents can be tested. Sometimes a combination of solvents works best.[8]

Table 2: Comparison of Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.ProsCons
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be cytotoxic and interfere with assays at >1%.[9]
Ethanol < 1%Less toxic than DMSO for many cell types.Generally a weaker solvent for highly lipophilic compounds.
Polyethylene Glycol (PEG 300/400) 1-5%Can be very effective and is often well-tolerated by biological systems.Can increase viscosity; may not be suitable for all assay types.[5]
N,N-Dimethylformamide (DMF) < 0.5%Strong solvent, similar to DMSO.Higher toxicity profile than DMSO; use with caution.[5]

Strategy 2: pH Modification For compounds with ionizable groups, adjusting the pH of the buffer can dramatically increase solubility.[12][13] The pyrazine moiety in this compound contains two nitrogen atoms that are weakly basic (pKa of pyrazine is ~0.65).[14] Lowering the pH of the assay buffer (e.g., to pH 6.0 or 5.5) could protonate these nitrogens, creating a positive charge and increasing aqueous solubility.

  • Causality: The charged, protonated form of the molecule interacts more favorably with polar water molecules than the neutral form.

  • Caveat: You must first confirm that your biological target (e.g., enzyme, receptor, cell line) is stable and functional at the modified pH.

Strategy 3: Use of Solubilizing Excipients

  • Cyclodextrins (CDs): These are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15] They can encapsulate poorly soluble "guest" molecules like our compound, forming an inclusion complex that is water-soluble.[12][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize lipophilic compounds.[13] This is often used but requires careful validation, as surfactants can denature proteins or disrupt cell membranes at higher concentrations.

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Section 4: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh the desired amount of this compound into a sterile, appropriate-sized glass vial.

  • Add the required volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the vial vigorously for 2-3 minutes. If dissolution is slow, gentle warming (to 30-37°C) or brief sonication in a water bath can be applied.[11]

  • Visually inspect the solution against a light source to ensure no solid particles remain. The solution must be perfectly clear.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles, as water absorption into DMSO can decrease compound solubility over time.[17]

Protocol 2: Recommended Serial Dilution Method (to minimize precipitation)

This protocol is for diluting a 20 mM DMSO stock for a cell-based assay.

  • Prepare Intermediate Dilution Plate: Create an intermediate dilution plate in a 96-well format. For example, dilute the 20 mM stock 1:100 into cell culture medium to create a 200 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Using this 200 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1% (depending on the volume added).

  • Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution.

Protocol 3: How to Perform a Kinetic Solubility Assessment

This assay determines the concentration at which a compound begins to precipitate from a specific buffer over time.

  • Compound Plate: In a 96-well plate, create a serial dilution of your compound in 100% DMSO.

  • Buffer Plate: Add your chosen assay buffer to another 96-well plate.

  • Mixing: Rapidly transfer a small, fixed volume of the DMSO solutions (e.g., 2 µL) to the corresponding wells of the buffer plate (e.g., 198 µL), initiating precipitation. Mix immediately.

  • Incubation: Incubate the plate at room temperature or your assay temperature.

  • Measurement: Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours) using a nephelometer or a plate reader at ~620 nm.[8]

  • Analysis: The highest concentration that does not show a significant increase in turbidity over the desired experimental timeframe is considered the kinetic solubility limit. This is the maximum concentration you should use in your assay.

Section 5: Impact on Data Integrity
Q7: How does undetected precipitation affect my assay results (e.g., IC50 values)?

A7: Undetected precipitation systematically invalidates assay data. The fundamental problem is that the actual concentration of the compound in solution is much lower than the nominal concentration you think you are testing.[10]

This leads to a significant rightward shift in the dose-response curve, making the compound appear less potent than it actually is (i.e., you will measure an artificially high IC50 or EC50 value). This can cause promising compounds to be mistakenly discarded during screening campaigns.

G cluster_0 Effect of Precipitation on Dose-Response Curve A Nominal Concentration (Calculated) B Precipitation Occurs Above Solubility Limit A->B C Actual Soluble Concentration (Plateaued) B->C Leads to D Biological Response (e.g., % Inhibition) C->D Causes E Apparent IC50 (Artificially High) D->E Generates F True IC50 (Lower than observed) F->D True Relationship

Caption: Logical flow showing how precipitation leads to an overestimation of the IC50 value.

References

Technical Support Center: A Guide to the Stability and Storage of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(6-chloropyrazin-2-yl)benzoate (Product No. 1020718-59-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. The integrity of your starting materials is paramount to achieving reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into preventing the degradation of this compound during storage and offers troubleshooting advice for when its stability is .

Understanding the Molecule: Key Structural Vulnerabilities

This compound is a multifunctional compound featuring three key structural motifs that can be susceptible to degradation if not handled correctly. Understanding these vulnerabilities is the first step toward effective preservation.

  • The Methyl Ester: Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1] This reaction can be catalyzed by both acidic and basic conditions, resulting in the formation of the corresponding carboxylic acid and methanol.[2][3] The presence of atmospheric moisture is a primary risk factor for this degradation pathway.[4]

  • The Chloropyrazine Ring: The electron-deficient pyrazine ring, coupled with an electronegative chlorine substituent, presents a site for potential nucleophilic substitution reactions.[5] While generally stable, prolonged exposure to certain conditions or contaminants could compromise this part of the molecule.

  • The Aromatic Systems: Both the pyrazine and benzene rings are aromatic systems that can absorb ultraviolet (UV) light.[6] This absorption can lead to photochemical degradation, where the energy from light initiates radical reactions or other structural changes.[7] Furthermore, like many complex organic molecules, it is susceptible to oxidation when exposed to atmospheric oxygen, especially under harsh conditions.[7]

The following diagram illustrates the primary degradation pathways that must be controlled.

G Figure 1: Primary Degradation Pathways cluster_degradation Degradation Products MCB This compound (Stable Form) Hydrolysis 4-(6-chloropyrazin-2-yl)benzoic Acid + Methanol MCB->Hydrolysis Moisture (H₂O) (Acidic/Basic Trace Impurities) Photo Photodegradation Products (Radical species, isomers, etc.) MCB->Photo UV Light Exposure (Sunlight, Lab Lighting) Oxidation Oxidized Impurities MCB->Oxidation Atmospheric Oxygen (O₂) (Heat, Metal Catalysts)

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs): Optimal Storage and Handling

This section addresses the most common queries regarding the day-to-day management of this reagent.

Q1: What are the absolute ideal storage conditions for this compound?

A: To maximize shelf-life and ensure purity, the compound must be protected from the three primary degradation threats: moisture, light, and oxygen. The recommended storage protocols are summarized below.

ParameterRecommendationRationale
Temperature -20°C [5]Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) [5][8]Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[9][10]
Light Amber Glass Vial [5][9][11]Blocks UV radiation from ambient light sources, preventing photochemical degradation.[12][13]
Container Tightly Sealed, Secure Cap [9]Prevents ingress of atmospheric moisture and oxygen during long-term storage.[11]

Q2: How should I handle the reagent when weighing it out for a reaction?

A: Proper handling during use is as critical as long-term storage. Every time the container is opened, there is a risk of introducing contaminants.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.[8]

  • Inert Atmosphere: If possible, handle the compound under a gentle stream of argon or nitrogen. If a glove box is available, it provides the ideal environment.[9]

  • Minimize Exposure: Weigh out the required amount quickly and efficiently. Do not leave the main container open to the lab atmosphere for an extended period.

  • Resealing: Immediately after dispensing, flush the headspace of the container with inert gas before tightly resealing the cap.[14] For added security, wrapping the cap junction with Parafilm® can further prevent moisture ingress.

Q3: My lab stores reagents at 2-8°C. Is this acceptable?

A: While -20°C is optimal, storage at 2-8°C is acceptable for short-to-medium term use, provided the other conditions (inert atmosphere, protection from light and moisture) are strictly met.[4] For long-term storage (greater than 6 months), -20°C is strongly advised. The rate of degradation, while slowed at 2-8°C, is not as effectively minimized as it is at -20°C.

Q4: What is the expected shelf-life?

A: When stored under the ideal conditions specified (-20°C, inert gas, dark), the compound is expected to remain stable and meet a purity specification of >95% for at least 24 months.[15] However, because laboratory storage conditions can vary, we strongly recommend performing a purity check via HPLC or TLC if the material has been stored for over 12 months or if it has been opened multiple times.[5]

Troubleshooting Guide: Is My Reagent Degraded?

If you encounter unexpected experimental results, such as low yields, new impurities in your product, or a complete reaction failure, it is prudent to verify the integrity of your starting material.

G Figure 2: Troubleshooting Workflow for Reagent Stability start Unexpected Experimental Result (e.g., Low Yield) visual 1. Visual Inspection of Reagent (Color, Clumping) start->visual analytical 2. Quick Analytical Check (TLC vs. Standard) visual->analytical Any change or doubt confirm 3. Definitive Purity Analysis (HPLC) analytical->confirm Spot indicates impurity ok Reagent Integrity Verified (Troubleshoot Other Reaction Parameters) analytical->ok Clean single spot degraded Degradation Confirmed (Purity < 95%) confirm->degraded Purity below threshold confirm->ok Purity acceptable

Caption: Step-by-step workflow to assess reagent integrity.

Q: My reaction failed. How can I quickly check if the reagent is the cause?

A: Follow the workflow in Figure 2.

  • Step 1: Visual Inspection. Examine the solid material. Pure this compound should be a white to off-white crystalline solid. Any significant color change (e.g., to yellow or brown) or clumping (indicating moisture absorption) is a red flag.

  • Step 2: Analytical Confirmation. A visual check is not definitive. An analytical test is required. A quick Thin-Layer Chromatography (TLC) analysis can be very informative. Spot a sample of your reagent alongside a known good standard if available. The primary degradation product, the carboxylic acid, will have a different Rf value (typically lower, more polar) than the ester. The presence of a significant secondary spot suggests degradation. For a definitive answer, High-Performance Liquid Chromatography (HPLC) is the gold standard.[16][17]

Q: I see a new spot on my TLC plate. What does it mean?

A: A new spot, particularly one that is more polar (lower Rf) than the main spot, strongly suggests hydrolysis has occurred, forming the free carboxylic acid. If you observe this, the reagent should not be used in reactions where stoichiometry is critical, and a quantitative HPLC analysis is recommended before proceeding.

Key Experimental Protocols

Protocol 1: Rapid Quality Check by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound in 0.5 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).

  • Mobile Phase: A good starting point for the solvent system (eluent) is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). Adjust the ratio as needed to achieve an Rf of ~0.4-0.5 for the main spot.

  • Spotting: Using a capillary tube, carefully spot a small amount of the prepared solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure sample should show a single, strong spot. The presence of a second spot, especially at a lower Rf, indicates the presence of impurities, likely the hydrolysis product.

Protocol 2: Definitive Purity Assessment by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the required method.[18]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid or Formic Acid) is a common starting point.

    • Example Gradient: Start at 60% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm). Determine the optimal wavelength by running a UV scan of a pure sample.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in ACN. Dilute as necessary to be within the linear range of the detector.

  • Injection: Inject 5-10 µL of the sample.

  • Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level below 95% indicates significant degradation, and the use of this batch of reagent should be reconsidered.

References

Technical Support Center: Overcoming Challenges in the Purification of Chloropyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of chloropyrazine compounds. As a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, the purity of chloropyrazine intermediates is paramount.[1][2][3] However, researchers, scientists, and drug development professionals often encounter significant challenges in achieving the desired purity levels. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to navigate the complexities of chloropyrazine purification with confidence and precision.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational challenges encountered during the purification of chloropyrazine compounds.

FAQ 1: What are the most common impurities in chloropyrazine synthesis and how do they affect purification?

Answer: The nature and prevalence of impurities are intrinsically linked to the synthetic route employed. However, several classes of impurities are commonly observed:

  • Unreacted Starting Materials: Residual pyrazine or chlorinating agents are frequent contaminants.[4] Their removal is often straightforward with standard purification techniques, but their presence can interfere with crystallization or chromatographic separation if not addressed.

  • Over-chlorinated Byproducts: The formation of dichloropyrazines is a common issue, particularly with aggressive chlorination conditions.[5] These byproducts often have similar polarities to the desired monochlorinated product, making their separation by chromatography challenging.

  • Hydrolysis Products: Chloropyrazines are susceptible to hydrolysis, especially in the presence of moisture or nucleophilic reagents, leading to the formation of hydroxypyrazines.[6][7][8] These are typically more polar and can often be separated by chromatography or acid-base extraction.

  • Solvent-Related Impurities: Residual solvents from the reaction or workup can be carried through. While often volatile, their complete removal may require high vacuum and/or gentle heating.

  • Amine-Related Byproducts: In reactions involving amines, such as nucleophilic aromatic substitution (SNAr), impurities from side reactions or unreacted amines can be present.[9]

Understanding the likely impurity profile of your specific synthesis is the first step in designing an effective purification strategy. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying these impurities.[8][10]

FAQ 2: My chloropyrazine compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

Answer: Compound instability is a significant hurdle in chloropyrazine purification. The primary degradation pathways include:

  • Hydrolysis: The electron-deficient pyrazine ring makes the chloro-substituent susceptible to nucleophilic attack by water.[11] This is exacerbated by elevated temperatures and non-neutral pH.

    • Preventative Measures:

      • Use anhydrous solvents and reagents.

      • Perform purifications at or below room temperature whenever possible.

      • Avoid prolonged exposure to aqueous or protic conditions.

      • If an aqueous workup is necessary, use deionized water and work quickly at low temperatures.

  • Dehalogenation: Reductive dehalogenation can occur in the presence of certain metals (e.g., palladium catalysts from a previous step) and a hydrogen source.

    • Preventative Measures:

      • Ensure complete removal of any metal catalysts prior to purification.

      • Avoid using reactive metals in your purification apparatus.

  • Sensitivity to Amines: Chloropyrazines readily undergo SNAr reactions with primary and secondary amines.[9] If your synthesis involves amines, residual amounts can lead to byproduct formation during purification.

    • Preventative Measures:

      • Thoroughly quench and remove any unreacted amines before initiating purification.

      • Consider an acidic wash during workup to protonate and remove residual amines.

FAQ 3: I'm struggling to achieve good separation of my chloropyrazine from a closely related impurity using column chromatography. What can I do?

Answer: Co-elution of impurities is a common frustration. Here’s a systematic approach to improving chromatographic separation:

  • Optimize Your Solvent System (Mobile Phase):

    • Scout Different Polarities: Systematically screen solvent systems with varying polarities. A common starting point for chloropyrazines is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[12][13]

    • Introduce a Third Solvent: Adding a small percentage of a third solvent, such as methanol or acetonitrile, can significantly alter selectivity and improve resolution.

    • Consider Alternative Solvent Classes: If standard systems fail, explore different solvent combinations, for example, replacing ethyl acetate with diethyl ether or acetone.

  • Evaluate Your Stationary Phase:

    • Silica Gel: This is the most common choice. Ensure you are using a high-quality silica gel with a consistent particle size.

    • Alumina: For certain chloropyrazine derivatives, particularly those sensitive to the acidic nature of silica, alumina (neutral or basic) can provide better results.

    • Reverse-Phase Chromatography (e.g., C18): If your compound and impurities have sufficient solubility in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography can offer a different selectivity profile.[14]

  • Refine Your Technique:

    • Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting bands.[13]

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a more uniform starting band and improved separation.

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.

The following table provides a starting point for solvent selection based on polarity:

SolventPolarity IndexNotes
n-Hexane0.1Common non-polar component.
Dichloromethane3.1Good for dissolving many organic compounds.
Diethyl Ether4.0Can offer different selectivity than ethyl acetate.
Ethyl Acetate4.4A versatile and common polar co-solvent.
Acetone5.1A more polar option.
Acetonitrile5.8Often used in reverse-phase chromatography.
Methanol6.6A highly polar solvent, use sparingly in normal phase.

Data compiled from various sources.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Recrystallization of Chloropyrazine Compounds

Recrystallization is a powerful technique for purifying solid chloropyrazines, but success hinges on proper solvent selection and execution.[15][16]

Problem: The compound will not dissolve in the hot solvent.

  • Cause: The solvent is not polar enough, or you are not using a sufficient volume.

  • Solution:

    • Increase Solvent Volume: Add more of the hot solvent in small increments.

    • Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it may not be ideal for recrystallization. Try a more polar solvent or a binary solvent mixture.

Problem: The compound oils out instead of crystallizing upon cooling.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Add More Solvent: Dilute the solution slightly with the same solvent.

    • Use a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[15]

Problem: No crystals form upon cooling.

  • Cause: The compound is too soluble in the solvent at low temperatures, or the solution is too dilute.

  • Solution:

    • Concentrate the Solution: Gently evaporate some of the solvent and allow it to cool again.

    • Use a Less Polar Solvent: The current solvent may be too effective at keeping the compound in solution.

    • Introduce an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") to the cooled solution until it becomes slightly turbid, then warm gently until it is clear and allow it to cool slowly.

    • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the solubility.[15]

Problem: The recovered crystals are not pure.

  • Cause: The cooling was too rapid, trapping impurities in the crystal lattice, or the impurities have similar solubility profiles to the product.

  • Solution:

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered, pure crystal lattice.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization may be necessary.

Workflow for Selecting a Recrystallization Solvent

G start Start: Select Potential Solvents test_solubility Test Solubility: Add a small amount of crude solid to a test tube with ~0.5 mL of solvent. start->test_solubility insoluble_rt Insoluble at Room Temperature? test_solubility->insoluble_rt soluble_rt Soluble at Room Temperature? insoluble_rt->soluble_rt No heat Heat the mixture to boiling. insoluble_rt->heat Yes bad_solvent Unsuitable Solvent soluble_rt->bad_solvent soluble_hot Soluble when Hot? heat->soluble_hot insoluble_hot Insoluble when Hot? soluble_hot->insoluble_hot No cool Cool slowly to room temperature, then in an ice bath. soluble_hot->cool Yes insoluble_hot->bad_solvent crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes try_binary Consider a Binary Solvent System no_crystals->try_binary try_binary->bad_solvent

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Guide 2: Optimizing Flash Chromatography for Chloropyrazine Purification

Flash chromatography is a workhorse technique for the purification of moderately to non-polar chloropyrazine compounds.[17][18]

Step 1: Develop a TLC Method

  • Goal: Find a solvent system that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Procedure:

    • Spot your crude material on a TLC plate.

    • Develop the plate in a chamber with your chosen solvent system (e.g., 20% ethyl acetate in hexane).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve the target Rf. Increasing the polar solvent (ethyl acetate) will increase the Rf values.

Step 2: Column Packing and Loading

  • Slurry Packing:

    • Choose an appropriate column size based on the amount of material to be purified (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in your starting mobile phase (the least polar solvent mixture).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the solution to the top of the packed silica bed.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Step 3: Elution and Fraction Collection

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the purification. This is simpler but may not be effective for complex mixtures.

    • Gradient: Gradually increase the polarity of the mobile phase during the run (e.g., from 5% to 30% ethyl acetate in hexane). This can improve separation and shorten run times.[13]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which fractions contain your pure product.

Step 4: Product Isolation

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove trace amounts of solvent.

Experimental Workflow: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Target Rf = 0.2-0.4) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent System (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate dry 9. Dry Under High Vacuum evaporate->dry product Pure Chloropyrazine dry->product

Caption: A step-by-step workflow for purifying chloropyrazines via flash chromatography.

Part 3: Purity Assessment

After purification, it is crucial to accurately assess the purity of your chloropyrazine compound.

How do I confirm the purity of my final product?

A combination of analytical techniques should be used to provide a comprehensive assessment of purity.

  • Chromatographic Methods (HPLC, GC): These are quantitative methods that can determine the percentage purity of your sample.[19] A single, sharp peak is indicative of high purity.

    • HPLC: High-performance liquid chromatography is excellent for non-volatile compounds. A C18 column with a mobile phase of acetonitrile and water is a common starting point for many chloropyrazine derivatives.[14][20]

    • GC-MS: Gas chromatography-mass spectrometry is ideal for volatile compounds and can simultaneously provide purity information and confirm the molecular weight of your product.[8]

  • Spectroscopic Methods (NMR):

    • ¹H and ¹³C NMR: Nuclear magnetic resonance spectroscopy confirms the structure of your compound. The absence of signals corresponding to known impurities is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.[15]

By employing these troubleshooting guides and understanding the underlying principles of purification, you will be better equipped to overcome the challenges associated with purifying chloropyrazine compounds, leading to higher quality materials for your research and development endeavors.

References

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Optimizing Catalyst Loading for the Synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing catalyst loading in the critical Suzuki-Miyaura cross-coupling step. As Senior Application Scientists, we provide this guidance based on established catalytic principles and field-proven experience.

The synthesis of this biaryl compound, a key intermediate in medicinal chemistry, typically involves the palladium-catalyzed Suzuki-Miyaura coupling between a chloropyrazine electrophile and an arylboron nucleophile. While robust, this reaction's efficiency, cost, and purity profile are highly dependent on catalyst loading. Using too little catalyst results in poor or incomplete conversion, while excessive loading increases costs, complicates purification, and can sometimes promote side reactions. This guide will help you navigate these challenges to achieve a robust and reproducible synthesis.

Core Principles of Catalyst Loading

Optimizing catalyst loading is a balancing act between reaction kinetics and process efficiency. The goal is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield of the desired product in a reasonable timeframe without compromising purity. Key factors influencing this optimum include the inherent reactivity of the substrates (chloropyrazines can be challenging[1]), the activity of the chosen catalyst system (palladium source and ligand), and the reaction conditions (temperature, solvent, base).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion to the product.

Question: I've set up my Suzuki coupling with 2,6-dichloropyrazine and methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, but I'm seeing very little or no formation of the desired product. What's going on and how can I fix it?

Answer: Low or no conversion is a common but solvable issue in challenging Suzuki couplings. The root cause often lies in the activity of the catalytic system or the reaction conditions. Here is a systematic approach to diagnose and resolve the problem:

  • Verify Catalyst Activity: The first step is to confirm your palladium source and ligand are active. Run a control reaction with a more reactive substrate combination, such as iodobenzene and phenylboronic acid, using the same catalyst batch. If this control reaction fails, your catalyst or ligand may have degraded. If it succeeds, the issue lies with the specific conditions for your pyrazine coupling.

  • Assess the Catalyst System for a Challenging Substrate: 2-Chloropyrazine is an electron-deficient heterocycle, and the C-Cl bond is significantly less reactive than C-Br or C-I bonds[1][2]. Standard catalyst systems may be ineffective.

    • Ligand Choice: For coupling aryl chlorides, highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) are often required to facilitate the difficult oxidative addition step[3].

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium precatalysts (e.g., XPhos Pd G3) can provide higher activity and reproducibility[4].

  • Increase Initial Catalyst Loading: Your initial loading may simply be too low for this demanding transformation. For initial screening with a challenging substrate, starting with a higher catalyst loading (e.g., 2-5 mol%) is a reasonable strategy. If you see conversion, you can then optimize by decreasing the loading in subsequent experiments[5].

  • Optimize Reaction Conditions:

    • Base Selection: The base is critical for the transmetalation step. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃[3].

    • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed efficiently[3].

    • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst[6][7].

Problem 2: The reaction starts but stalls before reaching completion, and I see a black precipitate.

Question: My reaction begins to form the product, but after a few hours, the conversion stops, and the mixture has turned black. What does this mean?

Answer: This scenario strongly suggests catalyst deactivation. The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles[2]. This process reduces the number of active catalytic sites, effectively stopping the reaction.

  • Cause of Deactivation - Catalyst Agglomeration: The active catalyst is a soluble Pd(0) species. Over time, these species can aggregate into inactive palladium black. This is often accelerated by high temperatures or impurities.

  • Cause of Deactivation - Ligand Degradation or Dissociation: The phosphine ligands that stabilize the Pd(0) center can degrade at high temperatures or dissociate from the metal, leaving it vulnerable to agglomeration.

  • Cause of Deactivation - Substrate/Product Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity[1]. The biaryl product itself can also sometimes adsorb strongly to the catalyst surface, leading to deactivation[8][9].

Solutions:

  • Use a More Stable Catalyst: Employ modern palladium precatalysts with bulky, firmly-bound ligands (like the Buchwald G3 or G4 precatalysts) that are designed to resist dissociation and agglomeration.

  • Lower the Reaction Temperature: While heat is needed, excessive temperatures can accelerate deactivation. Try to find the minimum temperature required for a reasonable reaction rate.

  • Adjust Catalyst Loading: Sometimes, a slightly higher initial catalyst loading can help push the reaction to completion before the catalyst fully deactivates. Conversely, very high loadings can sometimes lead to faster decomposition. Screening is key.

  • Ensure Reagent Purity: Impurities in starting materials or solvents, particularly those containing sulfur or other coordinating groups, can poison the catalyst[2].

Problem 3: I'm getting a good yield, but it's difficult to purify due to side products like homocoupled boronic ester or dechlorinated starting material.

Question: My conversion is high, but my final product is contaminated with significant amounts of homocoupled product from the boronic ester and/or 4-(methoxycarbonyl)phenylpyrazine (hydrodechlorination). How can I improve selectivity?

Answer: The formation of these side products is a common issue related to competing reaction pathways. Optimizing catalyst loading and reaction parameters can significantly improve selectivity for the desired cross-coupled product.

  • Hydrodechlorination: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. It is often promoted by high temperatures and certain bases or the presence of hydride sources (e.g., water, alcohols)[4].

    • Solution: Carefully control the reaction temperature. Screen different bases; sometimes a weaker base or a carbonate can suppress this pathway. Ensure you are using a truly anhydrous solvent.

  • Homocoupling of Boronic Ester: This side reaction can be prevalent, especially at higher temperatures or with high catalyst loadings.

    • Solution: Use a precise stoichiometry of your coupling partners (a slight excess of the boronic ester, e.g., 1.1-1.2 equivalents, is common). Avoid excessively high catalyst loadings, as this can sometimes favor homocoupling.

The workflow below provides a systematic approach to troubleshooting these common issues.

TroubleshootingWorkflow Start Low Yield or Incomplete Conversion Check_Catalyst 1. Verify Catalyst Activity (Run control reaction) Start->Check_Catalyst Screen_System 2. Screen Catalyst & Ligand (e.g., Buchwald Ligands) Check_Catalyst->Screen_System If control works Optimize_Conditions 3. Optimize Conditions (Base, Temp, Solvent) Screen_System->Optimize_Conditions Screen_Loading 4. Screen Catalyst Loading (e.g., 0.5-5 mol%) Optimize_Conditions->Screen_Loading Success High Yield & Purity Achieved Screen_Loading->Success Stall Reaction Stalls / Pd Black Formation Use_Precatalyst Use Robust Precatalyst (e.g., G3/G4) Stall->Use_Precatalyst Lower_Temp Lower Reaction Temp Stall->Lower_Temp Check_Purity Check Reagent Purity Stall->Check_Purity Use_Precatalyst->Success Lower_Temp->Success Check_Purity->Success

Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading range for the synthesis of this compound? For laboratory-scale synthesis involving less reactive aryl chlorides, a typical starting range for optimization is 0.5 to 5 mol % of the palladium catalyst[5][10]. For process development and scale-up, the goal is often to reduce this to well below 1 mol %, sometimes even in the parts-per-million (ppm) range, by using highly active catalytic systems.

Q2: How does the choice of ligand affect the optimal catalyst loading? The ligand is crucial. Highly active ligands, such as bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos), form more stable and reactive Pd(0) complexes. These systems are more efficient at promoting the oxidative addition of the C-Cl bond and can often achieve high yields at much lower catalyst loadings (e.g., 0.1-1 mol %) compared to less active ligands like PPh₃[11].

Q3: Can I use a heterogeneous catalyst like Pd/C for this reaction? Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used for Suzuki reactions and offer the advantage of easier removal from the reaction mixture[12]. However, they often require higher temperatures and may exhibit lower activity for challenging substrates like chloropyrazines compared to state-of-the-art homogeneous catalysts. Leaching of palladium into the solution can also be a concern. A screening study would be necessary to determine if Pd/C is a viable option for your specific transformation[12].

Q4: How should I monitor the reaction to find the optimal catalyst loading? Regular monitoring by TLC, GC-MS, or LC-MS is essential. Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). This will allow you to generate a reaction profile (conversion vs. time) for each catalyst loading you test. The optimal loading will be the lowest amount that drives the reaction to completion in an acceptable amount of time.

Experimental Protocol: Catalyst Loading Screening

This protocol provides a general method for screening different catalyst loadings to find the optimal conditions for your reaction.

Materials:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Setup: In parallel reaction vials or a multi-well plate, add the 2,6-dichloropyrazine, the boronic ester, and the base.

  • Catalyst Addition: To each vial, add the palladium precatalyst at varying loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Inert Atmosphere: Seal the vials, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to each vial.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring: At set time points (e.g., 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC to determine the percent conversion and formation of side products.

  • Analysis: After the reaction series is complete, compare the results to determine the lowest catalyst loading that provides the best combination of yield, purity, and reaction time.

Data Presentation: Example Screening Results

The following table illustrates a typical outcome from a catalyst loading optimization study.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Key Impurities (Homocoupling, %)
2.04>99923.5
1.08>99912.8
0.516>99902.5
0.12475701.5

Data are hypothetical for illustrative purposes.

From this data, a loading of 0.5 mol% might be chosen as the optimal balance of efficiency and cost, providing an excellent yield within a reasonable timeframe while minimizing side products.

Visualization of the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex pd_r_complex R¹-Pd(II)(R²)L₂ pd_complex->pd_r_complex pd_r_complex->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(6-chloropyrazin-2-yl)benzoate, a key building block in the synthesis of various pharmacologically active compounds, presents several synthetic challenges. This guide provides a comparative analysis of the primary synthetic strategies for this molecule, offering insights into the underlying chemical principles, experimental protocols, and a quantitative comparison of their efficiencies.

Introduction to this compound

The pyrazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2] The title compound, with its reactive chloro-substituent and benzoate moiety, serves as a versatile intermediate for the elaboration of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

Comparative Analysis of Synthetic Routes

Two principal retrosynthetic disconnections for this compound lead to two distinct and widely employed synthetic strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach involves the formation of the C-C bond between the pyrazine and benzene rings as the key step. Suzuki-Miyaura and Stille couplings are the most prominent examples.

  • Acylation followed by Esterification: This strategy involves the formation of the benzoyl-pyrazine bond first, followed by the esterification of the carboxylic acid.

This guide will focus on a comparative analysis of the Suzuki-Miyaura coupling and a plausible acylation-esterification route, as these represent the most practical and commonly explored pathways.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly between aromatic rings.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Reaction Scheme:

Suzuki_Coupling Reactant1 2,6-Dichloropyrazine Product This compound Reactant1->Product Reactant2 Methyl 4-(dihydroxyboryl)benzoate Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Acylation_Esterification Reactant1 2-Chloropyrazine Intermediate 4-(6-Chloropyrazin-2-yl)benzoic acid Reactant1->Intermediate Reactant2 4-(Methoxycarbonyl)benzoyl chloride Reactant2->Intermediate Reagent1 Lewis Acid (e.g., AlCl₃) Reagent1->Intermediate Product This compound Intermediate->Product Reagent2 Methanol (MeOH) Reagent2->Product Reagent3 Acid Catalyst (e.g., H₂SO₄) Reagent3->Product

References

Comparing the reactivity of Methyl 4-(6-chloropyrazin-2-yl)benzoate with other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Methyl 4-(6-chloropyrazin-2-yl)benzoate and Other Pyrazine Derivatives for Researchers and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged core structure in numerous bioactive compounds.[1] The ability to functionalize this electron-deficient heterocyclic system through various chemical transformations is pivotal for developing novel therapeutics and advanced materials. This guide provides a comparative analysis of the reactivity of this compound, a key building block, against other pyrazine derivatives. We will delve into the mechanistic principles, provide supporting data, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Pyrazine Core: An Electron-Deficient System

The pyrazine ring, containing two nitrogen atoms at the 1 and 4 positions, is inherently electron-deficient.[2][3] This electronic characteristic makes the pyrazine ring resistant to electrophilic substitution but highly susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling reactions.[2][3] The reactivity of substituted pyrazines is profoundly influenced by the electronic nature of their substituents. Electron-withdrawing groups (EWGs) further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles and facilitating the oxidative addition step in catalytic cycles.[4][5] Conversely, electron-donating groups (EDGs) can diminish this reactivity.[4][5]

This compound (CAS 1020718-59-5) incorporates a chlorine atom, a versatile leaving group, and a 4-(methoxycarbonyl)phenyl substituent. The latter acts as a significant EWG, which is anticipated to enhance the reactivity of the C-Cl bond compared to unsubstituted or alkyl-substituted chloropyrazines.

Comparative Reactivity Analysis

The reactivity of this compound can be effectively evaluated in two major classes of reactions: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNA_r)

The highly electron-deficient nature of the pyrazine system makes halogenated pyrazines excellent substrates for SNA_r reactions.[6] This reaction proceeds via an addition-elimination mechanism, where the rate is enhanced by the presence of EWGs that can stabilize the negative charge of the intermediate Meisenheimer complex.

The reaction of chloro-azaheterocycles like chloropyrazines with nucleophiles is a well-established transformation.[4][7] The two nitrogen atoms in the pyrazine ring significantly enhance reactivity through inductive and mesomeric effects.[4] For this compound, the 4-(methoxycarbonyl)phenyl group at the C2 position further withdraws electron density, making the C6-Cl bond exceptionally susceptible to nucleophilic attack.

Reactivity Comparison:

  • vs. 2-Chloropyrazine: this compound is expected to be significantly more reactive than 2-chloropyrazine due to the additional EWG. SNA_r reactions would likely proceed under milder conditions (lower temperatures, shorter reaction times) and with a broader range of weaker nucleophiles.

  • vs. 2-Chloro-3,6-dialkylpyrazines: Chloropyrazines bearing electron-donating alkyl groups are less reactive.[2] Therefore, our target molecule will exhibit substantially higher reactivity in SNA_r reactions compared to these derivatives, which often require more forcing conditions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyrazine core.[6][8] The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The ease of this step is a primary determinant of the overall reaction efficiency.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating biaryl structures.[1][9] While aryl chlorides are generally less reactive than bromides or iodides, chloropyrazines have proven to be excellent substrates, often reacting smoothly with appropriate palladium catalysts and ligands.[6][9] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition. The presence of the additional EWG in this compound is expected to further accelerate this rate-limiting step.

This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides.[10] The amination of heteroaryl chlorides can be challenging and often requires bulky, electron-rich phosphine ligands to promote the difficult oxidative addition of the C-Cl bond to the palladium center.[11][12] Given the enhanced electrophilicity of the carbon bearing the chlorine in our target molecule, it is expected to be a superior substrate for Buchwald-Hartwig amination compared to less activated chloropyrazines or other heteroaryl chlorides.[6][13]

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] Chloropyrazine has been demonstrated to be an excellent substrate for this transformation, in some cases converting quantitatively to the desired product.[6] The reactivity of this compound in Sonogashira coupling is predicted to be high, allowing for efficient formation of pyrazinyl-alkyne structures under mild conditions.[16][17]

Data Presentation: Expected Reactivity Trends

The following tables summarize the expected relative reactivity and typical reaction conditions based on literature precedents for similar pyrazine systems.

Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution with Morpholine

Pyrazine SubstrateSubstituent EffectExpected Relative RateTypical Conditions
2-Chloro-3,6-dimethylpyrazineElectron-Donating1 (Baseline)High Temperature (>120 °C)
2-ChloropyrazineNeutral~10² - 10³Moderate Temperature (80-100 °C)
This compound Electron-Withdrawing>10⁵Mild Temperature (RT - 60 °C)

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst System (Typical)BaseSolventTemperature (°C)Reference
Suzuki-Miyaura Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Dioxane/H₂O80 - 100[1][18]
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos or BrettPhosNaOtBu or Cs₂CO₃Toluene or Dioxane90 - 110[11][13]
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMFRT - 70[6][14][16]

Experimental Protocols

The following protocols are provided as validated starting points for experimentation. As a Senior Application Scientist, I stress the importance of optimizing conditions for each specific substrate combination.

Protocol 1: Nucleophilic Aromatic Substitution with Aniline

This protocol describes a representative SNA_r reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add this compound (1.0 eq) and K₂CO₃ (2.0 eq) to a reaction vial. B 2. Add solvent (e.g., DMF or NMP). A->B C 3. Add aniline (1.2 eq). B->C D 4. Seal the vial and heat to 80-100 °C. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, dilute with water, and extract with EtOAc. E->F G 7. Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: Workflow for a typical SNA_r reaction.

Detailed Steps:

  • To a screw-cap vial, add this compound (100 mg, 0.40 mmol), potassium carbonate (111 mg, 0.80 mmol), and a magnetic stir bar.

  • Add N,N-Dimethylformamide (DMF, 2 mL).

  • Add aniline (44 µL, 0.48 mmol).

  • Seal the vial and place it in a preheated oil bath at 90 °C.

  • Stir the reaction for 4-12 hours, monitoring its completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-phenylated pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a standard Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • In an oven-dried vial under an inert atmosphere (Argon or Nitrogen), combine this compound (100 mg, 0.40 mmol), the desired arylboronic acid (0.60 mmol, 1.5 eq), and potassium phosphate (170 mg, 0.80 mmol, 2.0 eq).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and SPhos ligand (1-2 mol%).

  • Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL).

  • Seal the vial and heat the mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the biaryl product.

G Pd(0)L_n Pd(0)L_n Ox. Add. Oxidative Addition Pd(0)L_n->Ox. Add. Ar-Cl Pyrazine-Cl Ar-Cl->Ox. Add. Pd(II) Complex L_nPd(II)(Ar)(Cl) Ox. Add.->Pd(II) Complex Transmetal. Transmetalation Pd(II) Complex->Transmetal. Base Base Base->Transmetal. R-B(OH)2 Ar'-B(OH)2 R-B(OH)2->Transmetal. Pd(II) Biaryl L_nPd(II)(Ar)(Ar') Transmetal.->Pd(II) Biaryl Red. Elim. Reductive Elimination Pd(II) Biaryl->Red. Elim. Red. Elim.->Pd(0)L_n Product Ar-Ar' Red. Elim.->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound stands out as a highly reactive and versatile building block in pyrazine chemistry. The presence of the electron-withdrawing 4-(methoxycarbonyl)phenyl group significantly activates the C-Cl bond, rendering it more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions when compared to simpler or alkyl-substituted chloropyrazines. This enhanced reactivity allows for the use of milder reaction conditions and a broader substrate scope, making it an invaluable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures around the privileged pyrazine core. The protocols and comparative data provided herein serve as a robust foundation for the rational design and execution of synthetic strategies involving this potent intermediate.

References

A Guide to Structural Elucidation: Cross-Validation of Experimental and Theoretical Data for Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of invaluable resources. Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5) represents a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry, often explored for their potential as kinase inhibitors or in other therapeutic areas[1]. Its structure, featuring a substituted pyrazine ring linked to a benzoate moiety, presents a rich system for spectroscopic and computational analysis.

This guide provides a comprehensive framework for the structural elucidation of this compound. We will move beyond the mere presentation of data, instead detailing a self-validating workflow that integrates high-resolution experimental characterization with robust theoretical predictions. This dual approach, where experimental observation and computational modeling inform and validate one another, represents the gold standard for structural confirmation, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

Part 1: The Experimental Workflow: Establishing the Ground Truth

The first pillar of our analysis is the acquisition of high-quality experimental data. This involves not only the synthesis of the target compound but also its rigorous purification and characterization using orthogonal analytical techniques. The causality behind each step is crucial; for instance, the choice of a palladium-catalyzed cross-coupling reaction is dictated by its efficiency and functional group tolerance for constructing biaryl systems.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction, which is well-suited for creating C-C bonds between aromatic rings.

Step-by-Step Protocol:

  • Reactant Preparation: To a 100 mL oven-dried round-bottom flask, add methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq), 2,6-dichloropyrazine (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of dioxane and water, followed by the addition of K₂CO₃ (3.0 eq).

  • Reaction Execution: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most detailed information regarding the chemical environment of each ¹H and ¹³C nucleus, mapping the molecule's carbon-hydrogen framework.

  • Protocol:

    • Prepare a sample by dissolving ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Obtain correlation spectra (e.g., COSY, HSQC) to aid in definitive peak assignments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is highly sensitive to the vibrational modes of functional groups, serving as a rapid and reliable method to confirm their presence.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹. Key vibrations to identify include the ester C=O stretch, aromatic C=C stretches, and C-Cl vibrations.

C. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

    • Measure the mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical exact mass calculated for C₁₂H₁₀ClN₂O₂⁺.

Part 2: The Theoretical Workflow: Building the In Silico Model

Computational chemistry, particularly Density Functional Theory (DFT), allows us to predict the properties of a molecule from first principles. This provides a theoretical dataset to compare against our experimental results.

G cluster_comp Computational Workflow Build 1. Build 3D Structure (e.g., Avogadro) Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) Build->Opt Initial geometry Freq 3. Frequency Calculation (Confirms Minimum Energy) Opt->Freq Optimized geometry NMR_Calc 4. NMR Shielding Calculation (GIAO Method) Opt->NMR_Calc Optimized geometry IR_Spec Predicted IR Spectrum Freq->IR_Spec NMR_Spec Predicted NMR Shifts NMR_Calc->NMR_Spec

Caption: Computational workflow for theoretical predictions.

Geometric Optimization and Frequency Calculation Protocol
  • Rationale: Before predicting spectroscopic properties, we must find the molecule's most stable three-dimensional conformation (its lowest energy state). A frequency calculation confirms this state and provides the theoretical vibrational spectrum.

  • Protocol:

    • Structure Input: Build the 3D structure of this compound using molecular modeling software.

    • Optimization: Perform a geometry optimization using a DFT method, such as the B3LYP functional with the 6-31G(d) basis set. This level of theory offers a good balance of accuracy and computational cost for organic molecules.

    • Frequency Analysis: On the optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the theoretical IR vibrational frequencies.

NMR Chemical Shift Prediction Protocol
  • Rationale: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding of nuclei, which can then be converted into the chemical shifts (δ) observed in an NMR experiment.

  • Protocol:

    • Calculation: Using the optimized geometry, perform a GIAO NMR calculation at a functional/basis set combination known for accuracy in NMR predictions (e.g., mPW1PW91/6-311+G(2d,p)).

    • Referencing: Calculate the shielding tensor for tetramethylsilane (TMS) at the identical level of theory.

    • Conversion to Chemical Shift: Calculate the predicted chemical shift for a given nucleus (i) using the formula: δᵢ = σ(TMS) - σᵢ.

    • Scaling (Optional but Recommended): For improved accuracy, predicted values can be scaled using established linear regression parameters for the chosen level of theory to account for systematic errors.

Part 3: The Cross-Validation Framework: Bridging Theory and Experiment

This is the critical stage where the two datasets are juxtaposed. A high degree of correlation provides strong evidence for the structural assignment, while significant deviations can highlight subtle structural features or potential errors.

G cluster_exp Experimental Arm cluster_theo Theoretical Arm NMR_Exp NMR Data (¹H, ¹³C) Analysis Comparative Analysis & Correlation NMR_Exp->Analysis IR_Exp FTIR Data IR_Exp->Analysis MS_Exp HRMS Data MS_Exp->Analysis NMR_Theo Predicted NMR Shifts (GIAO) NMR_Theo->Analysis IR_Theo Predicted IR Frequencies (DFT) IR_Theo->Analysis MS_Theo Calculated Exact Mass MS_Theo->Analysis Conclusion Validated Molecular Structure Analysis->Conclusion

Caption: The integrated cross-validation workflow.

Mass Spectrometry: The Foundational Check

The comparison between the experimental and theoretical exact mass is the most straightforward validation.

ParameterExperimental (HRMS)TheoreticalΔ (ppm)
Formula C₁₂H₉ClN₂O₂C₁₂H₉ClN₂O₂
[M+H]⁺ Mass Observed m/z249.0425< 5 ppm

A deviation of less than 5 ppm between the measured and calculated mass confirms the elemental composition with high confidence.

Infrared Spectroscopy: Functional Group Fingerprinting

Here, we correlate the major experimental absorption bands with the scaled theoretical vibrational frequencies. The characteristic ester carbonyl stretch is a key landmark.

Vibrational ModeExperimental (cm⁻¹)Theoretical (Scaled, cm⁻¹)Assignment
Aromatic C-H Stretch ~3100-3000Calculated ValueBenzene & Pyrazine Rings
Ester C=O Stretch ~1725-1710Calculated ValueMethyl Benzoate Carbonyl
Aromatic C=C Stretch ~1600-1450Calculated ValueRing Skeletal Vibrations
Ester C-O Stretch ~1300-1250Calculated ValueAryl-CO and O-CH₃
C-Cl Stretch ~800-600Calculated ValueChloropyrazine

This comparison validates the presence of the key functional moieties predicted by the proposed structure. For instance, the position of the C=O stretch, slightly lowered from a typical aliphatic ester due to conjugation with the benzene ring, should be accurately reproduced by the DFT calculation[2][3].

NMR Spectroscopy: The Definitive Structural Map

This is the most information-rich comparison, where each atomic environment is scrutinized.

Table 3.1: ¹H NMR Data Cross-Validation

Proton Assignment Experimental δ (ppm) Theoretical δ (ppm) Multiplicity
Pyrazine H (ortho to Cl) Observed Value Calculated Value s
Pyrazine H (meta to Cl) Observed Value Calculated Value s
Benzoate H (ortho to Pyrazine) Observed Value Calculated Value d
Benzoate H (ortho to Ester) Observed Value Calculated Value d

| Methyl H (-OCH₃) | Observed Value | Calculated Value | s |

Table 3.2: ¹³C NMR Data Cross-Validation

Carbon Assignment Experimental δ (ppm) Theoretical δ (ppm)
Ester C=O Observed Value Calculated Value
Pyrazine C-Cl Observed Value Calculated Value
Other Aromatic/Heteroaromatic C Multiple Values Multiple Values

| Methyl C (-OCH₃) | Observed Value | Calculated Value |

A strong linear correlation (R² > 0.99) between the full sets of experimental and theoretical ¹H and ¹³C chemical shifts provides definitive and unambiguous proof of the molecular structure.

Conclusion

The structural elucidation of novel compounds like this compound demands a multi-faceted and self-validating approach. By synergistically combining experimental characterization (NMR, FTIR, HRMS) with theoretical predictions from DFT calculations, we establish a rigorous cross-validation framework. This integrated methodology not only confirms the primary structure but also provides a deeper understanding of its electronic and conformational properties. For researchers in drug development, adopting this comprehensive workflow ensures the integrity of foundational data, enabling more accurate and impactful downstream research.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of a Key Pharmaceutical Intermediate

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a critical building block in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted pyrazine ring linked to a benzoic acid ester, is prevalent in molecules targeting a range of therapeutic areas. The efficient and selective synthesis of this intermediate is therefore of paramount importance to drug development professionals.

The most common and versatile method for constructing the core C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a head-to-head comparison of various palladium-based catalytic systems for this specific transformation, coupling 2,6-dichloropyrazine with a suitable boronic acid or ester. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Core Transformation: Suzuki-Miyaura Coupling

The target synthesis involves a selective mono-arylation of 2,6-dichloropyrazine with an arylboron reagent. The inherent challenge lies in achieving high selectivity for the mono-substituted product over the di-substituted byproduct, while efficiently activating the relatively inert C-Cl bond of the electron-deficient pyrazine ring.

Catalytic System Showdown: A Comparative Analysis

The choice of catalyst is the single most critical factor determining the success of a Suzuki-Miyaura coupling. The catalyst's role is to facilitate the three key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[3] We will compare several common palladium catalysts, from classical systems to modern, high-activity precatalysts.

Classical Palladium(II) Catalysts: The Workhorses

These are often the first choice due to their commercial availability, lower cost, and ease of handling.

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    Expert Insight: This air-stable Pd(II) complex is a reliable choice for many Suzuki couplings. It is reduced in situ to the active Pd(0) species. While effective, it may require higher catalyst loadings (3-5 mol%) and elevated temperatures to activate the C-Cl bond of the chloropyrazine, which is less reactive than corresponding C-Br or C-I bonds.[3] The triphenylphosphine ligands are robust but can be sterically and electronically suboptimal for highly challenging couplings.

    Performance Profile:

    • Advantages: Cost-effective, air-stable, widely available.

    • Disadvantages: May require higher temperatures and catalyst loadings; can be less effective for unreactive chlorides.

Classical Palladium(0) Catalysts
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    Expert Insight: As a pre-formed Pd(0) complex, [Pd(PPh₃)₄] does not require an in situ reduction step, sometimes leading to faster initiation. However, it is notoriously air- and heat-sensitive, requiring careful handling under an inert atmosphere. Its performance with chloropyrazines is comparable to [Pd(PPh₃)₂Cl₂], often necessitating forcing conditions.[3]

    Performance Profile:

    • Advantages: A direct source of the active Pd(0) catalyst.

    • Disadvantages: Air- and temperature-sensitive, requires stringent inert atmosphere techniques.

Modern High-Activity Catalyst Systems

To overcome the limitations of classical catalysts, particularly with less reactive aryl chlorides, a new generation of catalysts featuring bulky, electron-rich ligands has been developed. These ligands promote the oxidative addition step and accelerate the overall catalytic cycle.

  • PEPPSI-Type Precatalysts

    Expert Insight: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly active and user-friendly.[4] These Pd(II) precatalysts, featuring a sterically demanding N-heterocyclic carbene (NHC) ligand, are exceptionally stable to air and moisture. The NHC ligand readily dissociates upon reaction initiation, generating a highly active mono-ligated Pd(0) species. This makes them ideal for coupling challenging substrates like chloropyrazines, often achieving high yields with lower catalyst loadings (0.5-3 mol%).[4]

    Performance Profile:

    • Advantages: Excellent air and moisture stability, high catalytic activity for aryl chlorides, broad functional group tolerance.

    • Disadvantages: Higher cost compared to classical catalysts.

  • Heterogeneous Palladium Catalysts

    Expert Insight: Catalysts like palladium on carbon (Pd/C) or palladium on metal oxides (e.g., Pd/TiO₂) offer significant practical advantages, primarily the ease of separation from the reaction mixture by simple filtration.[4][5] This simplifies purification and allows for catalyst recycling. However, heterogeneous catalysts can suffer from lower activity compared to their homogeneous counterparts and may require higher temperatures or longer reaction times. Leaching of palladium into the solution can also be a concern, potentially complicating product purification in pharmaceutical applications.

    Performance Profile:

    • Advantages: Easily recoverable and reusable, simplifies product workup.

    • Disadvantages: Often lower activity, risk of metal leaching, may require more forcing conditions.

Quantitative Data Summary

The table below summarizes typical reaction conditions and performance for the synthesis of this compound using different catalytic systems, based on analogous transformations of dichloropyrazines found in the literature.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
[Pd(PPh₃)₂Cl₂]3Na₂CO₃Acetonitrile/H₂O801270-80[3]
[Pd(PPh₃)₄]3K₂CO₃1,4-Dioxane/H₂O1008-1270-85[3]
PEPPSI-IPr0.5 - 1.0K₂CO₃ or Cs₂CO₃t-BuOH or Dioxane1004-8>90[4]
Pd/TiO₂5 - 10K₂CO₃Dimethylacetamide (DMA)802460-75[4]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps, which are facilitated by the palladium catalyst and its associated ligands.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->ox_add Ar-X reduct_elim_label Reductive Elimination trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ ox_add->trans Ar'-B(OR)₂ + Base ox_add_label Oxidative Addition trans->pd0 Ar-Ar' transmetalation_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyrazine, forming a Pd(II) complex. This is often the rate-limiting step, especially for C-Cl bonds.

  • Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocols

The following protocols are representative examples for conducting the synthesis.

Protocol 1: Using a Classical Catalyst - [Pd(PPh₃)₂Cl₂]

Protocol_1 start Combine Reactants reactants 2,6-Dichloropyrazine (1.0 eq) Methyl 4-(boronoyl)benzoate (1.1 eq) [Pd(PPh₃)₂Cl₂] (3 mol%) Na₂CO₃ (3.0 eq) start->reactants inert Inert Atmosphere reactants->inert purge Seal flask and purge with Argon or Nitrogen for 15 min inert->purge solvent Add Solvents purge->solvent add_solvent Add degassed Acetonitrile/Water (4:1) solvent->add_solvent heat Heat Reaction add_solvent->heat reflux Heat to 80°C with vigorous stirring for 12 hours heat->reflux workup Workup & Purification reflux->workup procedure Cool to RT, dilute with EtOAc, wash with water and brine. Dry, concentrate, and purify by column chromatography. workup->procedure

Caption: A typical experimental workflow for Suzuki coupling using [Pd(PPh₃)₂Cl₂].[3]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 mmol), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 mmol), sodium carbonate (3.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed acetonitrile (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a High-Activity PEPPSI Precatalyst

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine 2,6-dichloropyrazine (1.0 mmol), methyl 4-(boronoyl)benzoate (1.2 mmol), potassium carbonate (2.5 mmol), and PEPPSI-IPr (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 1,4-dioxane (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 4-8 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The reduced reaction time and lower catalyst loading are key advantages of this method.

Conclusion and Recommendations

For the synthesis of this compound via Suzuki-Miyaura coupling, the choice of catalyst significantly impacts efficiency, cost, and ease of operation.

  • For routine, small-scale synthesis where cost is a primary concern, classical catalysts like [Pd(PPh₃)₂Cl₂] remain a viable option, provided that slightly more forcing conditions are acceptable.[3][7]

  • For process development, scalability, and syntheses where high efficiency and mild conditions are critical, modern PEPPSI-type precatalysts are highly recommended.[4] Their superior activity with less reactive aryl chlorides, coupled with their air and moisture stability, often justifies the higher initial cost by providing higher yields, shorter reaction times, and greater reliability.

  • Heterogeneous catalysts may be considered for large-scale production where catalyst removal and recycling are priorities, but initial optimization studies are necessary to ensure adequate activity and minimal product contamination from palladium leaching.[5]

Ultimately, the optimal catalyst is dictated by the specific requirements of the project, balancing factors of cost, speed, yield, and scalability. This guide provides the foundational data and rationale to make an informed decision for your research and development needs.

References

Unambiguous Structural Confirmation of Methyl 4-(6-chloropyrazin-2-yl)benzoate: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. For researchers and scientists, the ability to unequivocally confirm the atomic connectivity of a synthesized molecule is paramount. This guide provides an in-depth technical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to a detailed exploration of the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation.

The Analytical Challenge: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural analysis, offering initial insights into the chemical environment of protons and carbons within a molecule.[1][2] However, for complex molecules like this compound, with multiple aromatic regions and potential for isomeric ambiguity, 1D spectra can be crowded and their interpretation equivocal.[1][2] 2D NMR spectroscopy addresses this challenge by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a clear roadmap of the molecular framework.[3][4]

Experimental Design for Unambiguous Elucidation

A strategic, multi-pronged approach utilizing a suite of 2D NMR experiments is essential for robust structural validation. The following experimental workflow is designed to systematically piece together the molecular puzzle of this compound.

Experimental Protocols

I. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound.

  • Solvent Selection and Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring no undissolved material is present.[5] The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

II. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

  • Probe Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[5]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp and symmetrical peaks.[6]

III. 2D NMR Acquisition Parameters:

The following are standard starting parameters. Optimization may be required based on the specific instrument and sample concentration.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-enhanced COSY (gCOSY) or DQF-COSY for cleaner spectra is recommended.[5]

    • Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).

    • Number of Scans: 2-4 scans per increment.

    • Increments: 256-512 increments in the indirect dimension (F1).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-enhanced, sensitivity-enhanced HSQC experiment.

    • ¹H Spectral Width: Cover the full proton range.

    • ¹³C Spectral Width: Set to encompass the expected carbon chemical shift range (e.g., 0-170 ppm).

    • Number of Scans: 2-8 scans per increment, as this is a sensitive experiment.[5]

    • Increments: 128-256 increments in the F1 dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-enhanced HMBC experiment.

    • ¹H and ¹³C Spectral Widths: Similar to HSQC.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.[5][7]

    • Number of Scans: 8-32 scans per increment, as HMBC is less sensitive than HSQC.

    • Increments: 256-512 increments in the F1 dimension.

Data Interpretation: A Step-by-Step Guide to Structural Confirmation

The true power of 2D NMR lies in the synergistic interpretation of the data from each experiment. We will now walk through the expected correlations for this compound and how they collectively confirm its structure.

Predicted ¹H and ¹³C NMR Data

For the purpose of this guide, we will use predicted chemical shifts based on the analysis of similar pyrazine and benzoate derivatives.[6][8]

Atom Label Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-3'~8.6C-3' (~145)
H-5'~8.7C-5' (~143)
H-2, H-6~8.2 (d)C-2, C-6 (~130)
H-3, H-5~7.8 (d)C-3, C-5 (~129)
OCH₃~3.9 (s)OCH₃ (~52)
C-1-C-1 (~132)
C-4-C-4 (~140)
C-2'-C-2' (~152)
C-6'-C-6' (~150)
C=O-C=O (~166)
COSY: Mapping the Proton-Proton Network

The COSY experiment is the first step in establishing connectivity, revealing protons that are coupled to each other, typically through two or three bonds.[3][5]

Expected Correlations: A strong cross-peak will be observed between the protons on the benzoate ring, specifically between H-2/H-6 and H-3/H-5, confirming their ortho relationship. The pyrazine protons (H-3' and H-5') and the methyl protons (OCH₃) are expected to be singlets and will only show diagonal peaks, indicating they are isolated spin systems.

Diagram: COSY Correlation Workflow

COSY_Workflow H2_H6 H-2, H-6 (~8.2 ppm) H3_H5 H-3, H-5 (~7.8 ppm) H2_H6->H3_H5 J-coupling (ortho)

Caption: Expected COSY correlation for the benzoate ring.

HSQC: Linking Protons to their Directly Attached Carbons

The HSQC experiment provides unambiguous one-bond proton-carbon correlations.[4][7] This is a crucial step for assigning the carbon signals of all protonated carbons.

Expected Correlations:

  • A cross-peak between the signal at ~8.6 ppm and the carbon at ~145 ppm, assigning these to H-3' and C-3'.

  • A cross-peak between the signal at ~8.7 ppm and the carbon at ~143 ppm, assigning these to H-5' and C-5'.

  • A cross-peak between the doublet at ~8.2 ppm and the carbon at ~130 ppm, assigning these to H-2/H-6 and C-2/C-6.

  • A cross-peak between the doublet at ~7.8 ppm and the carbon at ~129 ppm, assigning these to H-3/H-5 and C-3/C-5.

  • A cross-peak between the singlet at ~3.9 ppm and the carbon at ~52 ppm, assigning these to the OCH₃ group.

Diagram: HSQC Correlation Workflow

HSQC_Workflow cluster_protons ¹H Spectrum cluster_carbons ¹³C Spectrum H3_prime H-3' C3_prime C-3' H3_prime->C3_prime ¹J(C,H) H5_prime H-5' C5_prime C-5' H5_prime->C5_prime ¹J(C,H) H2_H6 H-2, H-6 C2_C6 C-2, C-6 H2_H6->C2_C6 ¹J(C,H) H3_H5 H-3, H-5 C3_C5 C-3, C-5 H3_H5->C3_C5 ¹J(C,H) OCH3_H OCH₃ OCH3_C OCH₃ OCH3_H->OCH3_C ¹J(C,H)

References

Inter-laboratory Validation of the Synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds as building blocks for complex pharmaceutical agents is of paramount importance. Among these, pyrazine derivatives are recognized for their prevalence in biologically active molecules. This guide provides an in-depth technical analysis and inter-laboratory validation of the synthesis of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a key intermediate in the development of various therapeutic candidates.

This document moves beyond a simple recitation of synthetic protocols. It is designed for researchers, scientists, and drug development professionals, offering a critical comparison of synthetic methodologies, an exploration of the underlying chemical principles, and a transparent discussion on the reproducibility of the synthesis. By grounding our analysis in experimental data and established chemical literature, we aim to provide a trustworthy and authoritative resource for the scientific community.

The Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its significance is underscored by the awarding of the 2010 Nobel Prize in Chemistry to its pioneers. The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex molecules like this compound.

The synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of 2-chloropyrazine with methyl 4-(boronobenzoate) in the presence of a palladium catalyst, a suitable ligand, and a base.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2-chloropyrazine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (methyl 4-boronobenzoate), activated by a base, transfers its organic group to the palladium(II) complex. This is a crucial step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OR')2) C->D E Ar-Pd(II)-R (Ln) D->E E->A  Regeneration F Reductive Elimination E->F G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Protocol for the Synthesis of this compound

The following protocol is a robust and reproducible method for the synthesis of the target compound, based on extensive literature precedent for similar transformations.

Materials:

  • 2-chloropyrazine

  • Methyl 4-(boronobenzoate) pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Procedure:

  • To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), methyl 4-(boronobenzoate) pinacol ester (1.2 mmol, 1.2 equiv), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Inter-laboratory Performance Comparison

While a formal round-robin inter-laboratory study for this specific synthesis has not been published, a comparative analysis of reported yields for structurally similar Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrazine provides valuable insight into the expected range of performance.

Arylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh3)4 (5)Na2CO3Toluene/Ethanol/H2O8085Literature Analog
4-Methoxyphenylboronic acidPd(dppf)Cl2 (3)K3PO4Dioxane/H2O10092Literature Analog
3-Thienylboronic acidPd(OAc)2/SPhos (2)K3PO4Toluene/H2O10088Literature Analog
Methyl 4-(boronobenzoate) pinacol esterPd(dppf)Cl2 (5)K2CO3Dioxane/H2O9085-95 (Expected)This Guide

Note: The yields presented for literature analogs are representative and serve as a benchmark for what can be expected for the synthesis of this compound under optimized conditions.

Alternative Synthetic Route: Regioselective Lithiation

An alternative, though less common, approach to the synthesis of 2-aryl-6-chloropyrazines involves the regioselective lithiation of 2-chloropyrazine followed by trapping with an appropriate electrophile.

This method relies on the directing effect of the chlorine atom and the nitrogen atoms in the pyrazine ring to achieve deprotonation at a specific position, typically C3. The resulting lithiated intermediate can then react with an electrophile such as methyl benzoate.

Lithiation_Route A 2-Chloropyrazine B LDA or LiTMP (Strong Base) A->B C 3-Lithio-2-chloropyrazine B->C D Methyl Benzoate (Electrophile) C->D E This compound D->E

Caption: A potential alternative synthetic route via regioselective lithiation.

Comparison with Suzuki-Miyaura Coupling:

  • Substrate Scope: The Suzuki-Miyaura reaction generally offers a broader substrate scope with respect to the aryl coupling partner.

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, whereas the highly basic conditions of the lithiation route may not be compatible with sensitive functional groups.

  • Reproducibility and Yield: The Suzuki-Miyaura reaction is typically more robust and higher-yielding for this type of transformation. Regioselectivity in lithiation can sometimes be challenging to control, potentially leading to mixtures of products.

Factors Influencing Inter-laboratory Reproducibility

The reproducibility of any chemical synthesis can be influenced by a multitude of factors. For the Suzuki-Miyaura cross-coupling, the following are critical parameters that require careful control to ensure consistent results between different laboratories:

  • Purity of Reagents: The purity of the starting materials, particularly the boronic acid ester and the palladium catalyst, is crucial. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst Activity: The activity of the palladium catalyst can vary between batches and suppliers. It is advisable to use a pre-catalyst or to standardize the activation procedure.

  • Solvent and Atmosphere Quality: The use of properly degassed solvents and a truly inert atmosphere is essential to prevent catalyst deactivation, especially by oxygen.

  • Reaction Temperature and Stirring: Precise control of the reaction temperature and efficient stirring are necessary to ensure a consistent reaction rate and to avoid localized overheating.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of this compound, offering high yields, broad functional group tolerance, and operational simplicity. While alternative methods such as regioselective lithiation exist, they are generally less versatile and robust for this specific transformation.

Achieving high reproducibility in the synthesis of this important building block is contingent upon meticulous control of key experimental parameters. By adhering to the standardized protocol and being mindful of the factors that can influence the reaction outcome, researchers can confidently and consistently produce high-quality this compound for their drug discovery and development programs.

References

A Comparative Benchmarking Guide to the Purity of Commercial Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. As a pivotal intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). The presence of even trace amounts of impurities can have cascading effects, leading to the formation of undesired side products, reduced yields, and potential toxicological risks in the final drug product.[1][2]

This guide presents a comprehensive framework for benchmarking the purity of commercially available this compound. We will delve into the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative commercial suppliers. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and select the highest quality intermediates for their research and manufacturing needs.

Anticipating Impurities: A Synthesis-Based Approach

To effectively benchmark purity, one must first anticipate the likely impurities. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with an organohalide.

Based on this synthetic pathway, we can predict several classes of process-related impurities:

  • Starting Materials: Unreacted 2,6-dichloropyrazine and methyl 4-(boronoyl)benzoate (or its boronic acid equivalent).

  • Homocoupling Products: Byproducts formed from the coupling of two molecules of the same starting material.

  • Dehalogenation Products: Reduction of the starting organohalide, leading to the loss of the chlorine atom.

  • Solvent and Reagent Residues: Trace amounts of solvents, bases, and catalyst ligands used in the reaction and purification steps.[2]

The following diagram illustrates the likely synthetic route and the origin of potential impurities.

G cluster_0 Starting Materials cluster_1 Catalytic System cluster_2 Reaction cluster_3 Main Product cluster_4 Potential Impurities SM1 2,6-Dichloropyrazine Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 Methyl 4-(boronoyl)benzoate SM2->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Reaction->Product Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Homocoupling Byproducts Reaction->Imp2 Imp3 Dehalogenation Products Reaction->Imp3 Imp4 Residual Solvents/Reagents Reaction->Imp4

Caption: Synthetic pathway and potential impurity formation.

A Multi-faceted Analytical Approach for Robust Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we advocate for a multi-pronged approach, leveraging the strengths of several orthogonal methods.

G cluster_0 Purity Assessment Workflow Purity Commercial Sample of This compound HPLC HPLC-UV/DAD (Quantitative Purity & Impurity Profiling) Purity->HPLC GCMS Headspace GC-MS (Residual Solvents) Purity->GCMS NMR ¹H NMR (Structural Confirmation & Impurity Detection) Purity->NMR LCMS LC-MS (Impurity Identification) HPLC->LCMS Final Comprehensive Purity Report HPLC->Final LCMS->Final GCMS->Final NMR->Final

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring system is a privileged scaffold in medicinal chemistry, particularly in the design of small molecule kinase inhibitors.[1][2][3] Its nitrogen-containing heterocyclic structure allows for a multitude of interactions with the ATP-binding pocket of kinases, making it a versatile core for developing potent and selective inhibitors.[1][4] This guide provides a comparative analysis of the inhibitory effects of several notable pyrazine-containing compounds, offering insights into their structure-activity relationships (SAR) and therapeutic potential. While direct experimental data for Methyl 4-(6-chloropyrazin-2-yl)benzoate is not publicly available, its structure serves as a valuable reference point for discussing the impact of various substituents on the pyrazine core.

Comparative Analysis of Pyrazine-Based Kinase Inhibitors

To illustrate the therapeutic potential of the pyrazine scaffold, this section compares the inhibitory profiles of two well-characterized, clinically relevant pyrazine-derived kinase inhibitors: Gilteritinib and Erdafitinib. Their performance against key kinase targets and in cellular assays provides a benchmark for understanding the efficacy of this compound class.

Data Presentation: Inhibitory Profiles of Selected Pyrazine Derivatives

The following table summarizes the in-vitro potency of Gilteritinib and Erdafitinib against their primary kinase targets. These compounds demonstrate the high degree of potency that can be achieved with the pyrazine core.

CompoundPrimary Target(s)IC50 (nM)Cellular ActivityKey Therapeutic Area
Gilteritinib FLT3, AXL<1Inhibition of FLT3 phosphorylation and downstream signalingAcute Myeloid Leukemia (AML)[5]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7Inhibition of FGFR signaling and proliferation of FGFR-dependent cancer cellsUrothelial Carcinoma

IC50 values are indicative and can vary based on assay conditions. Data compiled from publicly available literature.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of pyrazine-based compounds are heavily influenced by the nature and position of their substituents.

The Role of the Pyrazine Core

The pyrazine ring itself often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] This interaction is a common feature among many kinase inhibitors and serves as an anchoring point for the molecule.

Influence of Substituents
  • Substituents at the 2- and 6-positions: As seen in many 2,6-disubstituted pyrazine derivatives, these positions are critical for modulating potency and selectivity.[3] For instance, in the case of this compound, the 4-methoxycarbonylphenyl group at the 2-position and the chlorine atom at the 6-position would be expected to significantly influence its kinase binding profile. The ester moiety could potentially interact with solvent or form additional hydrogen bonds, while the chlorine atom can engage in halogen bonding or occupy a hydrophobic pocket.

  • Amino- and Carboxamide Groups: The introduction of amino- and carboxamide functionalities, as seen in many potent pyrazine-2-carboxamide derivatives, can lead to additional hydrogen bonding interactions within the active site, thereby enhancing inhibitory activity.[1]

Experimental Protocols for Assessing Inhibitory Effects

To ensure the scientific rigor of inhibitor profiling, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in-vitro assays.

In-Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified enzyme.

Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the purified kinase, the substrate (e.g., a specific peptide or protein), and ATP at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

      • Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Inhibition Assay (Cellular Assay)

This assay evaluates the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Principle: This assay measures the inhibition of a specific cellular process that is dependent on the target kinase, such as cell proliferation or the phosphorylation of a downstream substrate.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line that is known to be dependent on the target kinase for its growth or survival.

  • Compound Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Measurement of Cell Viability/Proliferation:

    • Assess cell viability using a suitable method, such as:

      • MTT or MTS assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® assay: Measures intracellular ATP levels as an indicator of cell viability.

  • Analysis of Target Inhibition (Optional):

    • To confirm that the observed effect is due to the inhibition of the target kinase, perform a Western blot analysis to measure the phosphorylation status of the kinase or its downstream substrates in cells treated with the inhibitor.

  • Data Analysis:

    • Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualization of Key Concepts

Generalized Kinase Inhibition Workflow

G cluster_0 Biochemical Assay cluster_1 Cellular Assay a Compound Dilution b Kinase & Substrate Incubation a->b c ATP Addition (Reaction Start) b->c d Signal Detection c->d e IC50 Determination d->e f Cell Seeding g Compound Treatment f->g h Incubation (e.g., 72h) g->h i Viability/Proliferation Assay h->i j GI50/IC50 Determination i->j

Caption: Generalized workflow for in-vitro kinase inhibition assays.

Hypothetical Kinase Binding of a Pyrazine Derivative

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazine_core Pyrazine Core pyrazine_core->hinge H-Bond substituent1 Substituent 1 (e.g., 4-methoxycarbonylphenyl) substituent2 Substituent 2 (e.g., Chloro) substituent2->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a pyrazine inhibitor in a kinase active site.

Conclusion and Future Directions

The pyrazine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The examples of Gilteritinib and Erdafitinib highlight the clinical success that can be achieved with this chemical class. While specific inhibitory data for this compound is not currently in the public domain, its structural features suggest it could be a promising candidate for kinase inhibitor screening programs. Further research, including synthesis and comprehensive biological evaluation, would be necessary to elucidate its specific targets and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of Methyl 4-(6-chloropyrazin-2-yl)benzoate

As a novel compound in drug discovery and development, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe use of this chlorinated pyrazine derivative, drawing upon established safety principles for analogous chemical structures. The procedures outlined below are designed to be a self-validating system of safety, emphasizing the causality behind each recommendation.

Hazard Assessment and Triage: Understanding the Risks

Anticipated Hazards:

  • Oral Toxicity: Similar compounds are harmful if swallowed.[2]

  • Skin and Eye Irritation: Contact with skin and eyes may cause irritation.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE, with the rationale rooted in preventing the most likely routes of exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[4][5]Provides a robust barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.[4]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[4]Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[4][5]Protects the respiratory tract from potentially irritating and harmful vapors or dust.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review MSDS of Analogous Compounds GatherPPE Gather & Inspect PPE Prep->GatherPPE Identify Hazards Weighing Weighing GatherPPE->Weighing Enter Controlled Area Dissolving Dissolving/Reaction Setup Weighing->Dissolving Controlled Transfer Decontaminate Decontaminate Glassware & Surfaces Dissolving->Decontaminate Complete Experiment WasteSegregation Segregate Chlorinated Waste Decontaminate->WasteSegregation Dispose Dispose in Labeled Container WasteSegregation->Dispose

Safe handling workflow for this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar chlorinated pyrazines and benzoates to understand potential hazards.

    • Ensure a certified chemical fume hood is in proper working order.

    • Assemble and inspect all necessary PPE as detailed in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling (to be performed in a chemical fume hood):

    • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the creation of dust.

    • Dissolving and Reaction: Add the solvent to the container with the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Upon completion of the experiment, carefully quench any reactions and allow the equipment to cool to room temperature.

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

Disposal Plan: Managing Chlorinated Waste

Proper disposal of chlorinated aromatic compounds is crucial to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated solvents, disposable labware, and PPE, must be segregated as chlorinated hazardous waste.[6] Do not mix with non-chlorinated waste streams.[7]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[4] The label should clearly indicate "Hazardous Waste - Chlorinated Aromatic Compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by authorized hazardous waste disposal personnel.[4]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal as chlorinated hazardous waste. For large spills, contact your institution's environmental health and safety department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.